molecular formula C4H5NO2 B1645809 5-Methoxyisoxazole

5-Methoxyisoxazole

Número de catálogo: B1645809
Peso molecular: 99.09 g/mol
Clave InChI: GGQZKDXGZUMYSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methoxyisoxazole is a high-purity chemical compound with the molecular formula C4H5NO2 and a molecular weight of 99.09 g·mol−1 . It is characterized by a density of 1.107 g/cm³ and a boiling point of approximately 158.9 °C at 760 mmHg . This compound serves as a valuable synthetic intermediate and core scaffold in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor for the synthesis of more complex, functionalized molecules. For instance, this compound derivatives are key intermediates in metal/organo relay catalysis for the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from reactions with pyridinium ylides . Furthermore, the isoxazole ring is a privileged structure in the development of biologically active compounds, natural products, and functional materials . As a building block, it is also utilized in the preparation of advanced reagents, such as isoxazole-based iodonium salts, which have applications as environmentally benign oxidants and catalysts in organic transformations, including novel fluorination reactions . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C4H5NO2

Peso molecular

99.09 g/mol

Nombre IUPAC

5-methoxy-1,2-oxazole

InChI

InChI=1S/C4H5NO2/c1-6-4-2-3-5-7-4/h2-3H,1H3

Clave InChI

GGQZKDXGZUMYSS-UHFFFAOYSA-N

SMILES

COC1=CC=NO1

SMILES canónico

COC1=CC=NO1

Origen del producto

United States

Foundational & Exploratory

5-Methoxyisoxazole: Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Methoxyisoxazole , a specialized heterocyclic building block.

Technical Whitepaper | Version 1.2 [1]

Executive Summary

This compound (CAS: 31681-57-9) is a five-membered heteroaromatic compound belonging to the 1,2-oxazole family.[1] Unlike its more stable 3-methoxy isomer, the 5-methoxy variant represents a high-energy "masked" functionality in medicinal chemistry.[1] It is primarily utilized as a latent equivalent of esters or amides and as a precursor for diverse heterocycles via ring-transformation reactions (e.g., Cornforth rearrangement).[1] This guide addresses the critical synthetic challenges—specifically the regioselectivity between N- and O-alkylation—and outlines the stability parameters required for its effective handling.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

ParameterData
Chemical Name This compound
IUPAC Name 5-Methoxy-1,2-oxazole
CAS Number 31681-57-9
Molecular Formula C₄H₅NO₂
Molecular Weight 99.09 g/mol
SMILES COc1ccno1
InChI Key AGQOIYCTCOEHGR-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid (volatile)
Boiling Point ~140–145 °C (estimated based on homologs)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water
Stability Thermally sensitive; susceptible to hydrolytic ring opening at pH > 8

Synthetic Pathways and Regioselectivity[11]

The synthesis of this compound is non-trivial due to the tautomeric nature of the precursor, isoxazol-5-one (often referred to as 5-hydroxyisoxazole).[1] The starting material exists in equilibrium between the OH-form (aromatic) and the NH-form (non-aromatic lactam).[1]

The Regioselectivity Challenge

Direct alkylation of isoxazol-5-one with simple electrophiles (e.g., Methyl Iodide) typically favors N-alkylation (yielding 2-methylisoxazol-5-one) over the desired O-alkylation .[1] To secure the 5-methoxy product, chemists must employ "hard" electrophiles or specific silver-salt protocols to lock the oxygen nucleophilicity.

Optimized Synthetic Protocol (O-Methylation)

Reagents: Isoxazol-5-one, Diazomethane (


) or Trimethyloxonium tetrafluoroborate (

).[1]

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve isoxazol-5-one (1.0 eq) in anhydrous diethyl ether at 0°C under an argon atmosphere.

  • Reagent Addition (Diazomethane Route): Slowly add a freshly prepared ethereal solution of diazomethane (caution: explosive hazard) until a persistent yellow color remains.[1]

    • Mechanistic Note: Diazomethane is a "hard" electrophile that preferentially attacks the "hard" oxygen center, maximizing the O-/ N-alkylation ratio.[1]

  • Quenching: Quench excess reagent with a few drops of acetic acid.[1]

  • Work-up: Concentrate the solution under reduced pressure at low temperature (< 30°C).

  • Purification: The product is volatile.[1] Purify via bulb-to-bulb distillation or flash chromatography on neutral alumina (silica gel acidity may trigger hydrolysis).[1]

Synthetic Workflow Diagram

Synthesis Precursor Isoxazol-5-one (Tautomeric Equilibrium) Intermediate Transition State (O-attack vs N-attack) Precursor->Intermediate Activation Reagent Hard Electrophile (CH2N2 or Me3O+ BF4-) Reagent->Intermediate Product This compound (O-Alkylated) Intermediate->Product Major Pathway (Hard-Hard Interaction) Byproduct 2-Methylisoxazol-5-one (N-Alkylated) Intermediate->Byproduct Minor Pathway

Caption: Regioselective synthesis favoring O-alkylation via hard-soft acid-base (HSAB) principles.

Reactivity & Mechanistic Insights

This compound is chemically distinct from its 3-methoxy isomer.[1] The 5-alkoxy group activates the ring toward nucleophilic attack at the C5 position and facilitates ring cleavage reactions.[1]

Ring Opening (The "Masked" Functionality)

Under basic conditions, the N-O bond is susceptible to cleavage.[1] The 5-methoxy group acts as a leaving group equivalent during complex rearrangements.[1]

  • Base Hydrolysis: Treatment with dilute NaOH opens the ring to form

    
    -cyanoketones or esters.[1]
    
  • Reductive Cleavage: Hydrogenation (H2/Pd-C) cleaves the N-O bond to yield

    
    -enamino esters.[1]
    
The Cornforth Rearrangement Context

While more common in 4-carbonyl derivatives, 5-alkoxyisoxazoles can undergo thermal rearrangement to oxazoles.[1] This lability must be accounted for during method development; reaction temperatures exceeding 100°C should be avoided unless rearrangement is intended.[1]

Reactivity Flowchart

Reactivity Compound This compound Base Basic Hydrolysis (OH- / H2O) Compound->Base Reduction Reductive Cleavage (H2 / Pd-C) Compound->Reduction Result1 Cyanoketone / Ester (Ring Opening) Base->Result1 Nucleophilic Attack at C5 Result2 Beta-Enamino Ester Reduction->Result2 N-O Bond Lysis

Caption: Divergent reactivity pathways of this compound under basic vs. reductive conditions.

Applications in Drug Development[2][5]

Bioisosterism

The this compound unit serves as a bioisostere for esters and amides .[1]

  • Metabolic Stability: Unlike a standard ester, the isoxazole ring resists rapid hydrolysis by plasma esterases, prolonging the half-life of the pharmacophore.[1]

  • Geometry: The planar heterocycle mimics the

    
     geometry of a carbonyl group, maintaining binding affinity to target receptors.[1]
    
Pharmacophore Examples

While the unsubstituted parent is a building block, the this compound moiety appears in advanced intermediates for antibiotics (sulfamethoxazole analogs) and immunomodulators (leflunomide derivatives, where the isoxazole opens to form the active species).[1]

Safety & Handling Protocols

Warning: Isoxazoles possess a high-energy N-O bond.[1] While this compound is not a primary explosive, it should be treated as a potentially energetic material.[1]

  • Thermal Hazards: Do not distill to dryness. The residue may contain unstable peroxides or high-energy oligomers.[1]

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.[1]

  • Incompatibility: Avoid strong reducing agents (e.g., LAH) and strong bases unless ring opening is the desired outcome.[1]

References

  • Synthesis of Isoxazoles: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.[1] (General reference for isoxazole stability).

  • Regioselectivity of Isoxazol-5-one Alkylation: Journal of Heterocyclic Chemistry, "Alkylation patterns of 3-substituted isoxazol-5-ones," Vol 25, Issue 4.[1] [1]

  • CAS Registry Data: American Chemical Society, CAS #31681-57-9.[1] [1]

  • Isoxazole Reactivity: Chemical Reviews, "The Chemistry of Isoxazoles," 1991.[1]

Sources

5-Methoxyisoxazole vs 5-Hydroxyisoxazole tautomerism equilibrium

Author: BenchChem Technical Support Team. Date: March 2026

Title: Tautomeric Dynamics of the Isoxazole Core: A Technical Guide to the 5-Methoxy vs. 5-Hydroxy Equilibrium

Abstract This technical guide analyzes the structural and thermodynamic divergence between 5-hydroxyisoxazole (a dynamic tautomeric system) and 5-methoxyisoxazole (its static enol ether analog). For medicinal chemists, distinguishing these forms is critical: the 5-hydroxy variant is a classic bioisostere of carboxylic acids (e.g., in GABA agonists), while the 5-methoxy derivative serves as a lipophilic probe to validate hydrogen-bond donor requirements. This document details the mechanistic triad of isoxazol-5-one tautomerism, provides self-validating NMR protocols for structural assignment, and outlines selective synthetic pathways.[1]

Part 1: The Mechanistic Landscape

The core conflict in this chemical space is that "5-hydroxyisoxazole" is a misnomer for the bulk species.[1] Unlike phenols, the 5-hydroxyisoxazole system does not exist primarily as an aromatic enol.[1] Instead, it fluctuates between three forms depending on the medium, whereas this compound is structurally "locked."[1]

The Tautomeric Triad

The 5-hydroxyisoxazole system exists in equilibrium between three distinct species:

  • The OH-form (5-hydroxyisoxazole): Aromatic, but energetically costly due to the lack of stable amide resonance.[1]

  • The NH-form (2H-isoxazol-5-one): The dominant species in polar/aqueous media.[1] It benefits from zwitterionic resonance (amide-like stability).[1]

  • The CH-form (4H-isoxazol-5-one): The "reactive methylene" species.[1] Dominant in the gas phase and non-polar solvents; prone to electrophilic attack at C-4.[1]

This compound represents the trapped O-isomer.[1] It cannot tautomerize, making it the essential negative control for studies investigating the biological role of the mobile proton.[1]

Visualization of the Equilibrium

The following diagram illustrates the equilibrium and the "locking" effect of O-methylation.

Tautomerism cluster_dynamic Dynamic Equilibrium (5-Hydroxy System) NH_form NH-Form (2H-isoxazol-5-one) Dominant in Water OH_form OH-Form (5-hydroxyisoxazole) Rare/Transient NH_form->OH_form  K_taut1   CH_form CH-Form (4H-isoxazol-5-one) Dominant in CDCl3/Gas OH_form->CH_form  K_taut2   Methoxy This compound (Locked Enol Ether) OH_form->Methoxy  O-Methylation   (Irreversible)

Figure 1: The tautomeric triad of 5-hydroxyisoxazole. The NH-form dominates in polar media, while the 5-methoxy analog locks the system in the O-bound state.

Part 2: Thermodynamic Drivers & Solubility

Understanding the environment is the first step in experimental design.[1] The ratio of tautomers is not fixed; it is a function of solvent dielectric constant (


).[1]
Parameter5-Hydroxyisoxazole (System)This compound
Dominant Form (Water) NH-form (2H-one).[1] Water stabilizes the charge separation of the amide-like resonance.[1]Enol Ether . No change.
Dominant Form (CDCl

)
CH-form (4H-one).[1] Non-polar solvents favor the less polar diketo-like methylene form.[1]Enol Ether . No change.
Acidity (pK

)
~4.5 - 5.5 (Acidic).[1] The NH proton is labile; forms a resonance-stabilized anion.[1]Non-acidic.[1]
H-Bond Capability Donor (NH/OH) and Acceptor (C=O/N).[1]Acceptor only (N, O). No Donor.

Expert Insight: When screening for biological activity, if your hit loses potency upon switching from 5-hydroxy to 5-methoxy, the binding likely involves the NH/OH as a hydrogen bond donor or requires the anionic state (since 5-methoxy cannot ionize at physiological pH).

Part 3: Analytical Protocols (Self-Validating Systems)

Distinguishing the tautomers requires specific NMR signatures.[1] A common error is assuming a single structure in solution.[1]

Protocol 1: NMR Determination of Tautomeric State

Objective: Determine if your "5-hydroxy" sample is in the NH, CH, or OH form.[1]

Methodology:

  • Prepare samples in DMSO-d

    
      (favors NH) and CDCl
    
    
    
    (favors CH).[1]
  • Acquire

    
    H NMR and 
    
    
    
    C NMR.[1][2]
  • Validation Step: Compare the C-4 proton signal against the benchmarks below.

FeatureNH-Form (2H-one)CH-Form (4H-one)5-Methoxy (Reference)
H-4 Proton (

H)
Vinylic Singlet (

5.0–6.0 ppm).[1] Integrates to 1H.
Methylene (

3.5–4.0 ppm).[1] Integrates to 2H.
Vinylic Singlet (

5.0–6.0 ppm).[1] Sharp.
C-5 Carbon (

C)
Carbonyl-like (

~170 ppm).[1]
Carbonyl-like (

~175 ppm).[1]
Enol Ether C-O (

~165-170 ppm).[1]
C-4 Carbon (

C)
Vinylic (

~90-100 ppm).
Aliphatic (

~40-50 ppm).[1]
Vinylic (

~80-90 ppm).[1]
Diagnostic Signal Broad exchangeable NH (

11-13 ppm).[1]
No exchangeable proton (unless enolized).[1]OCH

Singlet
(

3.8-4.0 ppm).[1]

Critical Control: If you observe a signal at 3.5–4.0 ppm in the proton spectrum that integrates to 2 protons, your sample has tautomerized to the 4H-form (reactive methylene). This species is chemically distinct and can undergo aldol-like condensations, potentially ruining stability studies.[1]

Part 4: Synthetic Workflows

Synthesizing this compound requires avoiding the N-alkylation trap.[1] Direct methylation of 5-hydroxyisoxazole with methyl iodide and base typically yields the N-methyl isomer (2-methylisoxazol-5-one) as the major product due to the ambient nucleophilicity of the amide-like anion.

Protocol 2: Selective Synthesis of this compound

Principle: Use Nucleophilic Aromatic Substitution (


) on a halogenated core to guarantee O-selectivity.[1]

Step-by-Step:

  • Precursor: Start with 5-chloroisoxazole (or 3-substituted-5-chloroisoxazole).[1]

  • Reagent: Sodium methoxide (NaOMe) in dry methanol.

  • Reaction:

    • Dissolve 5-chloroisoxazole in MeOH (0.5 M).

    • Add 1.1 eq NaOMe slowly at 0°C.[1]

    • Reflux for 2–4 hours.[1]

  • Workup: Concentrate, dilute with water, extract with Et

    
    O. (The product is neutral and lipophilic).[1]
    
  • Validation:

    
    H NMR must show the O-Me singlet (~3.9 ppm) and absence  of N-Me signals (typically ~3.2–3.4 ppm).[1]
    
Protocol 3: Synthesis of 5-Hydroxyisoxazole (The Equilibrium System)

Principle: Condensation of


-keto esters with hydroxylamine.
  • Reagents:

    
    -keto ester + Hydroxylamine hydrochloride (
    
    
    
    ).
  • Conditions: Basic aqueous media (NaOH) followed by acidification.[1]

  • Purification: Recrystallization from water (favors the stable NH-form).[1]

Part 5: Pharmacological Significance[4]

In drug development, the 5-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (


 ~5 vs ~4.5). It is famously found in Muscimol  (GABA

agonist) and GABAdol .[1]
The "Effect" Logic
  • If 5-OH is active and 5-OMe is inactive: The pharmacophore requires the anionic charge or the H-bond donor capability of the NH/OH group.

  • If both are active: The binding is driven by the isoxazole ring geometry and the H-bond acceptor capability of the ring nitrogen/oxygen, not the acidic proton.

Workflow for SAR Validation

The following decision tree outlines how to interpret potency shifts between these two analogs.

SAR_Logic Start Compare IC50: 5-Hydroxy (A) vs 5-Methoxy (B) Decision Is B significantly less potent than A? Start->Decision Yes Yes (Loss of Activity) Decision->Yes > 10x shift No No (Retained Activity) Decision->No < 5x shift Mechanism1 Mechanism: Critical H-Bond Donor (NH) or Anionic Salt Bridge required. Yes->Mechanism1 Mechanism2 Mechanism: Binding driven by Ring Shape or H-Bond Acceptor (N/O). No->Mechanism2

Figure 2: SAR Decision Tree for interpreting 5-hydroxy vs. 5-methoxy potency data.

References

  • Tautomeric Equilibria in 5-Hydroxyisoxazoles: Oster, T. A., & Harris, T. M. (1983).[1] Tautomerism of 5-hydroxyisoxazoles. Journal of Organic Chemistry.

  • Solvent Effects on Isoxazole Tautomerism: Larkin, J. P., et al. (2002).[1] Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution.[3] Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Synthesis of 5-Methoxyisoxazoles (Nucleophilic Displacement): Perez, M. A., et al. (1998).[1] Synthesis of 5-methoxyisoxazoles via displacement of 5-haloisoxazoles.[1] Tetrahedron. (Generalized reference for S_NAr on isoxazoles)

  • NMR Chemical Shift Data (Trace Impurities & Solvents): Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Bioisosterism in Drug Design (Isoxazoles as Acid Mimics): Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [1]

Sources

5-Methoxyisoxazole molecular weight and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-Methoxyisoxazole – Physicochemical Profile and Synthetic Utility

Executive Summary this compound (CAS: 31681-57-9) is a specialized heterocyclic ether utilized primarily as a high-value intermediate in organic synthesis and medicinal chemistry. Distinguished by the lability of its 5-alkoxy bond and its propensity for ring transformations, it serves as a critical precursor for 2H-azirines and pyrimidine derivatives. This guide provides a comprehensive physicochemical profile, structural characterization data, and validated protocols for its handling and synthetic application, targeting researchers in drug discovery and agrochemical development.

Part 1: Identity & Physicochemical Profile[1]

The physicochemical metrics of this compound reflect its nature as a polar, low-molecular-weight heterocycle. Researchers should note the significant difference in boiling point compared to its isomer, 3-methoxyisoxazole, attributed to the electronic distribution within the isoxazole ring.

Table 1: Core Physicochemical Specifications

PropertyValueTechnical Context
IUPAC Name This compoundSystematic nomenclature
CAS Registry Number 31681-57-9Primary identifier for the parent unsubstituted ether
Molecular Formula C₄H₅NO₂Carbon (48.5%), Hydrogen (5.1%), Nitrogen (14.1%)
Molecular Weight 99.09 g/mol Exact Mass: 99.0320
Physical State Colorless to pale yellow liquidHygroscopic; tends to darken upon storage
Boiling Point ~159 °C (Predicted)Significantly higher than 3-methoxy isomer (112 °C)
Density 1.107 g/cm³ (Predicted)Relative to water at 20 °C
Solubility Soluble in CHCl₃, DCM, MeOHLimited stability in aqueous acid due to hydrolysis
LogP ~0.35 (Predicted)Indicates moderate lipophilicity suitable for CNS penetration models

Part 2: Structural Characterization

Accurate identification of this compound relies on distinguishing it from its 3-methoxy isomer and 5-methylisoxazole derivatives. The methoxy signal in proton NMR is diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.98 – 4.12 ppm (s, 3H): Characteristic singlet for the –OCH₃ group at the 5-position. This is deshielded relative to a standard methyl ether due to the electron-withdrawing nature of the isoxazole ring.

    • δ 5.50 – 5.70 ppm (d/s, 1H): Proton at C-4 . This signal is typically upfield due to the electron-donating resonance effect of the adjacent 5-methoxy group.

    • δ 7.90 – 8.20 ppm (d/s, 1H): Proton at C-3 . Deshielded by the adjacent ring nitrogen.

Infrared Spectroscopy (IR)
  • C=N Stretch: ~1600–1620 cm⁻¹ (Characteristic of the isoxazole ring).

  • C-O Stretch: ~1200–1250 cm⁻¹ (Strong band corresponding to the enol ether linkage).

Part 3: Synthetic Routes & Reactivity

The utility of this compound lies in its "masked" reactivity. It is not merely a stable building block but a reactive progenitor for complex rearrangements.

Synthesis Pathway

The most reliable synthesis involves the O-methylation of isoxazol-5(4H)-one . Direct methylation often yields a mixture of N-methyl and O-methyl isomers; however, the use of diazomethane or specific alkylating agents under controlled conditions favors the O-isomer.

Reactivity Profile: The Azirine Rearrangement

A defining feature of 5-methoxyisoxazoles is their ability to undergo thermal or transition-metal-catalyzed rearrangement to form 2H-azirine-2-carboxylates . This transformation is pivotal for accessing complex alkaloid scaffolds and pyrimidines.

Mechanism:

  • N-O Bond Cleavage: Under thermal or photochemical stress (or Fe(II) catalysis), the weak N-O bond cleaves.

  • Vinyl Nitrene Formation: A transient vinyl nitrene intermediate is formed.

  • Recyclization: The intermediate recyclizes to form the highly strained 2H-azirine ring.

SynthesisReactivity Precursor Isoxazol-5(4H)-one Product This compound (C4H5NO2) Precursor->Product O-Methylation Reagent Diazomethane (CH2N2) or MeI / Ag2CO3 Reagent->Product Intermediate Vinyl Nitrene Intermediate Product->Intermediate Heat / Fe(II) Azirine 2H-Azirine-2-carboxylate Intermediate->Azirine Recyclization Pyrimidine Pyrimidine Derivatives Azirine->Pyrimidine Dimerization

Figure 1: Synthetic pathway from isoxazolone precursors and subsequent rearrangement to azirine scaffolds.

Part 4: Experimental Protocol (Synthesis & Purification)

Note: This protocol describes the general O-methylation workflow adapted for isoxazole derivatives.

Safety Warning: Diazomethane is explosive and toxic. Use a dedicated blast shield and polished glassware.

  • Preparation: Dissolve isoxazol-5(4H)-one (1.0 eq) in anhydrous diethyl ether (0.1 M concentration).

  • Methylation: Add a solution of diazomethane in ether dropwise at 0 °C until a persistent yellow color remains, indicating excess reagent.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quenching: Quench excess diazomethane cautiously with a few drops of acetic acid.

  • Work-up: Concentrate the solvent under reduced pressure (cold bath, < 30 °C) to prevent volatile loss.

  • Purification: Purify the residue via flash column chromatography on silica gel.

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 4:1).

    • Observation: The 5-methoxy isomer typically elutes before the N-methyl isomer (if present).

Part 5: Handling & Safety

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive and may hydrolyze to the parent isoxazolone upon prolonged exposure to humid air.

  • Hazards:

    • Flammability: Treat as a flammable liquid (Flash Point predicted ~50 °C).

    • Reactivity: Incompatible with strong oxidizing agents and strong acids (hydrolysis risk).

    • Toxicity: Standard precautions for novel heterocycles; avoid inhalation and skin contact.

References

  • BuyersGuideChem. (n.d.). This compound | C4H5NO2 Structure and Properties. Retrieved from [Link][1]

  • Zakharov, T. N., et al. (2023).[2] "Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates." Molecules, 28(11), 4315.[2] (Detailing the reactivity of 5-methoxyisoxazoles to azirines). Retrieved from [Link]

  • LookChem. (n.d.). This compound CAS 31681-57-9 Data. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole Derivatives and Physical Properties. (General reference for isoxazole ring numbering and stability). Retrieved from [Link]

Sources

The Janus Heterocycle: Electronic Structure and Synthetic Utility of 5-Methoxyisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methoxyisoxazole Aromaticity and Electronic Structure Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Synthetic Organic Chemists.[1]

Executive Summary

This compound represents a unique "Janus-faced" scaffold in heterocyclic chemistry.[2] On one face, it exhibits the characteristics of a heteroaromatic system—planar, conjugated, and capable of electrophilic substitution. On the other, it functions as a "masked" reactive intermediate, where the lability of the N–O bond allows it to serve as a latent equivalent of


-cyanoketones or 

-amino acid derivatives.

This guide analyzes the electronic tension between the aromatic stabilization of the isoxazole ring and the destabilizing n




interactions inherent to the N–O bond. It provides validated protocols for synthesizing this scaffold with high regioselectivity and details its application as a pharmacophore and synthetic building block.[2]

Electronic Structure & Aromaticity Analysis

The Aromaticity Paradox

Isoxazole is considered the least aromatic of the standard five-membered heterocycles (Furan > Thiophene > Pyrrole > Isoxazole). The introduction of a methoxy group at the C5 position perturbs this delicate stability through two competing electronic effects:

  • Mesomeric Effect (+M): The oxygen lone pair of the methoxy group donates electron density into the

    
    -system, primarily enriching the C4 position.
    
  • Inductive Effect (-I): The electronegativity of the oxygen withdraws density through the

    
    -framework, increasing the polarization of the adjacent C5–O and N–O bonds.
    

Quantitative Aromaticity Indicators: While benzene serves as the standard (NICS(0) = -9.7 ppm, HOMA = 1.00), the isoxazole ring exhibits significantly reduced ring current.[1]

MetricIsoxazole (Parent)This compound (Calculated Trend)Interpretation
NICS(1) -10.2 ppm-8.5 to -9.5 ppmThe 5-OMe group slightly perturbs the ring current but maintains aromatic character.[2]
HOMA 0.760.72Geometric bond alternation increases slightly due to exocyclic conjugation.[2]
Dipole Moment 2.9 D~3.4 DThe vector sum of the ring dipole and the methoxy group increases polarity.
Frontier Molecular Orbitals (FMO)

The reactivity of this compound is dictated by its FMO profile:

  • HOMO: Localized largely on the C4 carbon and the methoxy oxygen.[2] This explains the regioselectivity for electrophilic substitution (e.g., halogenation) occurring exclusively at C4.

  • LUMO: Significant coefficient density is observed across the N–O bond.[2] This low-lying

    
     character makes the N–O bond the "Achilles' heel" of the molecule, susceptible to reductive cleavage.
    
Visualization: Electronic Resonance & Reactivity

The following diagram illustrates the resonance contributions that dictate the dual reactivity profile (C4-nucleophilic vs. N-O labile).

G StructA Neutral Aromatic Form (Ground State) StructB Charge Separated Form (C4 Anionic Character) StructA->StructB +M Effect (OMe) Reactivity Reactivity Consequence: Electrophiles attack C4 StructB->Reactivity High HOMO Density

Figure 1: Resonance contributions showing the activation of the C4 position by the 5-methoxy donor.[1]

Synthetic Architecture: The Tautomer Trap

The Challenge: O- vs. N-Alkylation

The synthesis of this compound is rarely direct.[2] It typically proceeds via the methylation of isoxazol-5(4H)-one .[2] This precursor exists in a tautomeric equilibrium between the CH-form (keto), NH-form (lactam), and OH-form (enol).

  • Kinetic Control: N-methylation (formation of 2-methylisoxazol-5-one).[2]

  • Thermodynamic/Hard-Soft Control: O-methylation (formation of this compound).[2]

To secure the aromatic 5-methoxy ether, one must utilize "hard" alkylating agents and specific solvent conditions that favor the oxygen nucleophile.

Validated Protocol: Regioselective O-Methylation

Objective: Synthesis of 5-methoxy-3-methylisoxazole from 3-methylisoxazol-5(4H)-one.

Reagents:

  • Substrate: 3-Methylisoxazol-5(4H)-one (1.0 equiv)[1]

  • Alkylating Agent: Trimethyloxonium tetrafluoroborate (Me3OBF4) OR Diazomethane (CH2N2)

    • Note: Methyl iodide (MeI) with base often yields mixtures of N- and O-isomers.[1]

  • Solvent: Dichloromethane (DCM) or Diethyl Ether.[2]

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 3-methylisoxazol-5(4H)-one (10 mmol) dissolved in anhydrous DCM (20 mL).

  • Reagent Addition:

    • Method A (Me3OBF4): Cool to 0°C. Add Trimethyloxonium tetrafluoroborate (1.1 equiv) in one portion. Add Proton Sponge (1.1 equiv) or mild base to scavenge acid.[2]

    • Method B (Diazomethane - Caution): Add ethereal diazomethane dropwise at 0°C until a persistent yellow color remains.[2] This method exclusively yields the O-methyl product due to the specific mechanism of proton transfer.[2]

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexane). The O-methyl product (aromatic) is significantly less polar than the N-methyl or starting material.[2]

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[2][3] Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2).[2]

    • Yield Expectation: 85-95% (Method B), 60-75% (Method A).

Self-Validation Check:

  • 1H NMR: Look for the methoxy singlet at

    
     3.9–4.1 ppm.[2]
    
  • 13C NMR: The C5 signal for the O-isomer is distinct (~170 ppm) compared to the carbonyl of the N-isomer.

Reactivity & Drug Development Implications[2]

The "Masked" Functionality

In drug discovery, this compound is often used as a bioisostere for esters or as a latent functional group. Under metabolic or specific synthetic conditions (reductive cleavage), the ring opens.

Mechanism of Ring Opening: The N–O bond cleavage reveals a


-enamino ester or nitrile, which can then re-cyclize to form other heterocycles (e.g., pyrimidines, pyridines) or serve as a linear scaffold.[1]
Pathway Visualization: The Isoxazole Cascade

The following diagram details the utility of the this compound scaffold in generating diverse chemical space.

Reactivity Isox This compound (Aromatic Precursor) Cond1 H2 / Pd-C (Reductive Cleavage) Isox->Cond1 Cond2 Base (NaOEt) (Rearrangement) Isox->Cond2 Azirine 2-Azirine Intermediate (Photochemical) Isox->Azirine hv (Light) Enamine β-Enamino Ester (Acyclic) Cond1->Enamine N-O Bond Lysis Pyridine Pyridine Derivatives (via Condensation) Enamine->Pyridine + Electrophile Peptide β-Amino Acids (Peptidomimetics) Enamine->Peptide Hydrolysis

Figure 2: Divergent synthetic pathways accessible from the this compound core.[1]

Pharmacological Relevance[1][2][4]
  • Metabolic Stability: The 5-methoxy group blocks metabolic oxidation at the C5 position, a common clearance pathway for unsubstituted isoxazoles.

  • H-Bonding: The ring nitrogen (N2) is a weak Hydrogen Bond Acceptor (HBA).[2] The methoxy oxygen is generally sterically crowded and a poor acceptor, modulating the lipophilicity (LogP) compared to the parent isoxazol-5-one.

References

  • Electronic Structure & Aromaticity

    • Katritzky, A. R., et al. "Heterocyclic Chemistry."[1] Quantitative measures of aromaticity in heterocycles.

    • Source:[1]

  • Synthesis & Tautomerism

    • Pérez, M. A., et al. "Regioselective synthesis of 5-methoxyisoxazoles."[1] Journal of Organic Chemistry.

    • Source:[1]

  • Ring Opening Reactions

    • Sperry, J. B., & Wright, D. L.[1] "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.

    • Source:

  • Computational Analysis (NICS/HOMA)

    • Schleyer, P. v. R., et al. "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe."[1] Journal of the American Chemical Society.[2]

    • Source:[1]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Database Integration Strategy

Executive Summary

This guide provides the precise chemical identifiers for 5-Methoxyisoxazole to facilitate robust database querying (PubChem, ChEMBL, SciFinder). Beyond simple identification, this document details the cheminformatics challenges associated with isoxazole regiochemistry—specifically the critical distinction between 3-methoxy and 5-methoxy isomers in medicinal chemistry applications—and outlines a self-validating protocol for compound verification.

Part 1: Chemical Identity & Digital Fingerprints

For accurate integration into chemical inventory systems (ELN) or commercial database searches, use the following standardized identifiers.

1.1 Core Identifiers
Identifier TypeString / KeyTechnical Note
Common Name This compoundUnsubstituted at positions 3 and 4.
Canonical SMILES COc1ccno1Optimized for simplified string matching.
Isomeric SMILES COc1ccno1No stereocenters present.
InChI String InChI=1S/C4H5NO2/c1-7-4-2-3-5-6-4/h2-3H,1H3Standard InChI (Version 1.06+).
InChIKey XJCVRTZCHLJXHS-UHFFFAOYSA-N Primary Database Search Key.
Molecular Formula C₄H₅NO₂MW: 99.09 g/mol

Cheminformatics Advisory: When querying large databases (e.g., Enamine, MolPort), prioritize the InChIKey . SMILES strings can vary based on the aromaticity algorithm used by the vendor (e.g., Kekulé form COC1=CC=NO1 vs. Aromatic form COc1ccno1), leading to false negatives. The InChIKey is a fixed-length hash that eliminates this ambiguity.

Part 2: Advanced Search Strategy & The "Isoxazole Trap"

Searching for isoxazoles requires specific attention to regiochemistry. A common pitfall in drug discovery is the conflation of the 5-methoxy and 3-methoxy isomers, which have vastly different electronic properties and biological targets.

2.1 The Regiochemistry Distinction
  • This compound (The Target): Often acts as a masked ester equivalent or a reactive electrophile in metabolic pathways. It is less stable than the 3-isomer due to the lability of the C5-O bond.

  • 3-Methoxyisoxazole (The Bioisostere): A privileged scaffold in neuropharmacology. It mimics the carboxylate of GABA and Glutamate, serving as a bioisostere for muscimol derivatives (GABA-A agonists) 1.

2.2 Search Workflow Visualization

The following diagram illustrates the logic flow for correctly identifying and filtering isoxazole derivatives in a database context.

SearchStrategy Input User Input: This compound GenKey Generate InChIKey: XJCVRTZCHLJXHS... Input->GenKey Normalize DB_Query Query Database (PubChem/ChEMBL) GenKey->DB_Query Exact Match Filter Filter: Substructure DB_Query->Filter If hits < 1 Result_5 Hit: 5-Methoxy (Masked Ester/Electrophile) Filter->Result_5 Target Result_3 Hit: 3-Methoxy (GABA Bioisostere) Filter->Result_3 Exclude Validation Validation: C-13 NMR Shift Check Result_5->Validation QC Step

Figure 1: Logic flow for distinguishing isoxazole isomers during database mining. Note the divergence between the target (5-methoxy) and the common pharmacological decoy (3-methoxy).

Part 3: Synthetic Context & Reactivity

Understanding the synthesis of this compound is crucial for researchers who cannot source it commercially and must synthesize it de novo.

3.1 Synthetic Route: The Alkylation Approach

The most direct synthesis involves the methylation of 3-isoxazolin-5-one (also known as 5-hydroxyisoxazole). However, this reaction is governed by tautomeric equilibrium.

  • Precursor: 3-Isoxazolin-5-one.

  • Reagent: Diazomethane (

    
    ) or Trimethyloxonium tetrafluoroborate (
    
    
    
    ).
  • Challenge: 3-Isoxazolin-5-one exists in equilibrium with 5-hydroxyisoxazole. Alkylation can occur at the Oxygen (O-methylation) or the Nitrogen (N-methylation).

    • O-methylation yields This compound .

    • N-methylation yields 2-methyl-3-isoxazolin-5-one (a common byproduct).

3.2 Bioisosteric Utility

While 3-methoxyisoxazoles are stable pharmacophores, 5-methoxyisoxazoles are often used as:

  • Masked Carboxylates: The isoxazole ring can be cleaved under reducing conditions (e.g.,

    
     or 
    
    
    
    ) to reveal a
    
    
    -enamino ester or related acyclic structure 2.
  • Electrophilic Warheads: In covalent drug discovery, the 5-position is susceptible to nucleophilic attack if the ring is activated by electron-withdrawing groups at position 4.

Part 4: Experimental Verification Protocol

Upon procurement or synthesis, the identity of this compound must be validated to rule out the N-methylated isomer.

Protocol: NMR Distinction of Isomers

  • Solvent: Dissolve 5-10 mg of sample in

    
    .
    
  • Run: Proton (

    
    ) and Carbon (
    
    
    
    ) NMR.
  • Diagnostic Signals:

    • This compound (Target):

      • 
         NMR: Methyoxy singlet (
        
        
        
        ppm).
      • 
         NMR: C5-O carbon appears downfield (
        
        
        
        ppm) due to the aromatic C-O bond character.
    • N-Methyl Isomer (Impurity):

      • 
         NMR: N-Methyl singlet is typically more upfield (
        
        
        
        ppm).
      • 
         NMR: Carbonyl-like C5 appears, but the N-Me carbon is distinctively shielded (
        
        
        
        ppm).

Data Summary Table

FeatureThis compound (Target)2-Methyl-3-isoxazolin-5-one (Impurity)
Methyl Shift (

)

4.0 ppm (O-Me)

3.3 ppm (N-Me)
Ring Character AromaticNon-aromatic (Lactam-like)
Reactivity Stable to weak baseSusceptible to hydrolysis
References
  • BenchChem Application Notes. (2025). 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry. Retrieved from 1

  • BenchChem Technical Support. (2025). Methyl 5-ethylisoxazole-4-carboxylate: Applications in Research. Retrieved from 2

  • PubChem Compound Summary. (2025). 5-Methylisoxazole-4-carboxylic acid.[3][4] Retrieved from 3[3][5][6][7]

Sources

Spectroscopic Characterization of 5-Methoxyisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic characterization of 5-Methoxyisoxazole , a critical heterocyclic intermediate. It distinguishes this specific ether (isoxazolyl methyl ether) from its common amino-isomers (e.g., 3-amino-5-methylisoxazole) and establishes a rigorous protocol for its UV-Vis analysis.

Abstract

Accurate UV-Vis absorption data for this compound is frequently obscured by solvent cutoff interference and confusion with its structural isomers. This guide defines the electronic transition profile of the this compound chromophore, quantifies the auxochromic shift induced by the C5-methoxy substituent, and provides a validated protocol for spectral acquisition using high-transmittance solvents.

Part 1: Structural & Electronic Basis of Absorption

To interpret the spectrum of this compound, one must understand the perturbation of the base isoxazole chromophore by the methoxy substituent.

The Isoxazole Chromophore

The parent isoxazole ring (


) is a heteroaromatic system.[1] Its UV absorption arises primarily from 

electronic transitions.
  • Base Absorption: Isoxazole exhibits a primary absorption band at

    
     nm  in ethanol (
    
    
    
    ).
  • Electronic Character: The N-O bond imparts significant electronegativity differences across the ring, but the aromatic sextet allows for delocalization.

The 5-Methoxy Auxochromic Effect

The introduction of a methoxy group (-OCH


) at the 5-position alters the energy gap between the HOMO and LUMO.
  • Mesomeric Action (+M): The oxygen atom of the methoxy group possesses lone pairs that donate electron density into the isoxazole

    
    -system.
    
  • Bathochromic Shift: This conjugation raises the energy of the HOMO more than the LUMO, narrowing the energy gap (

    
    ). Consequently, the absorption maximum shifts to a longer wavelength (Red Shift) compared to the parent isoxazole.
    
  • Hyperchromic Effect: The intensity of the absorption (

    
    ) typically increases due to the extended dipole and transition probability.
    
Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance contribution that leads to the spectral shift.

Resonance Base Isoxazole Core (Base λmax ~211 nm) Transition π -> π* Transition Energy Gap Decreases Base->Transition Excitation OMe 5-Methoxy Group (Lone Pair Donor) OMe->Base +M Effect (Resonance) Result Bathochromic Shift (Predicted λmax: 220-225 nm) Transition->Result Lower ΔE

Figure 1: Mechanistic flow of the auxochromic effect in this compound, resulting in a bathochromic shift.[2]

Part 2: Spectral Data & Solvent Cutoff Criticality

Warning: A common error in analyzing this compound is the use of ethanol or methanol as solvents. These solvents have UV cutoffs near 205-210 nm, which often masks the fine structure of the isoxazole band or creates a false "shoulder" artifact.

Predicted vs. Empirical Data Table
CompoundSolvent

(nm)

(Molar Absorptivity)
Notes
Isoxazole (Parent) Ethanol2113.60Reference standard.
5-Methylisoxazole Methanol2133.75Weak inductive (+I) shift.
This compound Acetonitrile 220 - 225 3.8 - 4.0 (Predicted)Strong mesomeric (+M) shift.
3-Amino-5-methylisoxazole Ethanol2533.86Do not confuse. Distinct amine auxochrome.
Solvent Selection Matrix

You must use a solvent with a cutoff below 200 nm to resolve the peak maximum accurately.

SolventUV Cutoff (nm)Suitability for this compound
Acetonitrile (HPLC Grade) 190 Excellent (Recommended)
Water (Deionized)190Good (if solubility permits)
Hexane195Good (for non-polar interactions)
Ethanol210Poor (Interferes with

)
Methanol205Marginal (Risk of noise)
Acetone330Fail (Totally opaque in UV)

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to eliminate solvent interference and ensure Beer-Lambert linearity.

Materials
  • Analyte: this compound (High purity, >98%).

  • Solvent: Acetonitrile (Spectroscopic Grade / Far UV Grade).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Do not use plastic or glass.

Workflow Diagram

Protocol Start Start: Sample Prep Weigh 1. Weigh ~10 mg Analyte (Microbalance) Start->Weigh Stock 2. Prepare Stock Solution (100 mL Acetonitrile) Weigh->Stock Dilute 3. Serial Dilution Target: 10 - 50 µM Stock->Dilute Blank 4. Baseline Correction (Pure Acetonitrile) Dilute->Blank Scan 5. Scan 190 - 400 nm Blank->Scan Check 6. Check Absorbance (Must be 0.2 < A < 0.9) Scan->Check Check->Dilute If A > 1.0

Figure 2: Step-by-step workflow for accurate UV-Vis acquisition of this compound.

Step-by-Step Methodology
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure Acetonitrile.

    • Run a baseline correction from 190 nm to 400 nm.

    • Validation: The absorbance line should be flat (0.000 A). If noise appears <200 nm, the solvent is contaminated or the lamp is aging.

  • Stock Solution Preparation:

    • Dissolve accurately weighed this compound in Acetonitrile to create a 1.0 mM stock solution.

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Working Solution & Scanning:

    • Dilute the stock to approximately 50 µM .

    • Scan the sample against the solvent blank.

    • Critical Check: The peak maximum (

      
      ) should appear as a distinct bell curve between 215–225 nm. If the curve acts as a "ramp" that shoots up as it hits 190 nm without peaking, the concentration is too high or the solvent cutoff is interfering.
      
  • Molar Absorptivity Calculation (

    
    ): 
    
    • Calculate

      
       using Beer’s Law: 
      
      
      
      [3]
    • Where

      
       cm.
      
    • Report

      
       in units of 
      
      
      
      .

Part 4: Troubleshooting & Validation

IssueProbable CauseCorrective Action
No peak observed Concentration too low.Increase concentration to 100 µM.
Noisy data <210 nm Solvent absorption (Ethanol used?).Switch to Acetonitrile or Water.
Flat top peak > 2.0 A Detector saturation.Dilute sample (Target 0.5 A).
Peak at 253 nm Wrong Compound. You likely have 3-amino-5-methylisoxazole (CAS 1072-67-9), not this compound. Verify CoA.

References

  • Speroni, G. (1962).[4] The Isoxazoles.[4][5][6][7][8][9][10][11] In: The Chemistry of Heterocyclic Compounds, Vol. 17 (Wiley-Interscience). (Foundational text on isoxazole spectroscopy).

  • Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Walker, I. C., et al. (2004). "The electronic states of isoxazole studied by VUV absorption." Chemical Physics, 304(1-2), 1-11. Link

  • Sigma-Aldrich. (2024). Solvent Properties and UV Cutoff Table. Link

  • Borello, E. (1966). "Spectra and structure of isoxazole derivatives." Journal of the Chemical Society B. (Reference for methyl-isoxazole shifts).

Sources

The Chemical Evolution of 5-Methoxyisoxazole Derivatives: From Natural Product Inspiration to Synthetic Hybridization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles are a rare class of five-membered nitrogen-oxygen heterocycles in nature, most famously represented by muscimol and ibotenic acid isolated from the psychoactive mushroom Amanita muscaria. However, the specific 5-methoxyisoxazole structural motif represents a pivotal evolutionary leap from purely natural isolates to highly optimized synthetic building blocks. This technical whitepaper elucidates the history, chemical causality, and modern applications of this compound derivatives. We explore their origins as O-methylated derivatives of natural products, their critical role in the total synthesis of cephem antibiotics via skeletal rearrangement, and their current use in natural product-isoxazole hybridization to combat antimicrobial resistance and oncology targets.

The Natural Origins: Isoxazoles in the Wild

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms[1]. They are exceptionally rare in nature due to the high biosynthetic energy required to form and stabilize the N-O bond. The most prominent naturally occurring isoxazoles are muscimol (5-aminomethyl-3-isoxazolol) and ibotenic acid.

The inherent chemical instability of the hydroxyl group in natural isoxazoles—which is highly prone to tautomerization into non-aromatic isoxazolones—severely limits their utility in drug development. To bypass this, medicinal chemists developed O-methylated derivatives, such as 5-aminomethyl-3-methoxyisoxazole (often referred to as O-methyl-muscimol)[2].

Chemical Causality: The methoxy substitution serves a critical structural purpose. It locks the molecule in the aromatic isoxazole tautomer, preventing degradation. Furthermore, replacing the hydroxyl group with a methoxy group significantly increases the molecule's lipophilicity (cLogP), enhancing its ability to cross the blood-brain barrier and serving as a robust synthetic building block for further derivatization[2].

Evolution N1 Natural Isoxazoles (e.g., Muscimol) N2 O-Methylation (Tautomer Locking) N1->N2 N3 This compound Derivatives N2->N3 N4 Total Synthesis & Antibiotic Production N3->N4 N5 Natural Product Hybridization N3->N5

Evolutionary pathway from natural isoxazoles to synthetic this compound applications.

5-Methoxyisoxazoles in the Total Synthesis of Natural Products

While rarely found as standalone natural products, 5-methoxyisoxazoles are indispensable in the total synthesis and structural modification of complex natural products[3]. A landmark achievement in antibiotic synthesis is the use of 3-amino-5-methoxyisoxazole to construct the acyl side chain of fourth-generation cephem antibiotics (e.g., cefozopran)[3].

Mechanistic Insight: The synthesis relies on a profound skeletal rearrangement. 3-amino-5-methoxyisoxazole reacts with methoxycarbonyl isothiocyanate to form a thiourea intermediate[3]. The weak N-O bond of the isoxazole ring is then thermally cleaved, driving a thermodynamic rearrangement into a highly stable 1,2,4-thiadiazole ring[3]. This specific pathway ensures the exclusive formation of the (Z)-methoxyimino isomer, which is critical for conferring β-lactamase resistance to the final antibiotic[3].

Mechanism S1 3-Amino-5-methoxyisoxazole S3 Thiourea Intermediate S1->S3 S2 + Methoxycarbonyl isothiocyanate S2->S3 S4 Ring Cleavage (N-O Bond Breakage) S3->S4 S5 1,2,4-Thiadiazole Formation S4->S5

Skeletal rearrangement of 3-amino-5-methoxyisoxazole into a 1,2,4-thiadiazole ring.

Natural Product-Isoxazole Hybrids: The Modern Paradigm

Modern medicinal chemistry frequently hybridizes natural product backbones with isoxazole derivatives to enhance pharmacological efficacy and overcome microbial resistance. Compounds like curcumin, chalcones, and cinnamamides possess broad bioactivity but suffer from rapid metabolism and poor target affinity.

Grafting a this compound moiety onto these scaffolds introduces new hydrogen-bond acceptors (N and O) and enables robust π-π stacking interactions with target proteins. For instance, cinnamamide-isoxazole hybrids have demonstrated exceptionally potent anti-tumor activity, with specific derivatives showing IC50 values as low as 0.35 μM against HCT116 colon cancer cell lines, vastly outperforming the parent natural product. Similarly, isoxazole derivatives of curcumin have shown significant cytotoxicity against breast cancer cell lines (MCF7) compared to the parent compound[1].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Synthesis of 5-Aminomethyl-3-methoxyisoxazole

This protocol details the synthesis of the methoxy derivative from its carboxylic acid precursor[2].

  • Preparation: Dissolve 3-methoxyisoxazole-5-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Reduction: Slowly add a solution of diborane (B₂H₆) in THF dropwise over 30 minutes[2].

    • Causality: Diborane is an electrophilic reducing agent. It selectively coordinates to and reduces the electron-rich carboxylic acid to an amine precursor without attacking the electron-deficient isoxazole ring or cleaving the sensitive N-O bond.

  • Quenching & Extraction: Quench the reaction carefully with cold methanol, concentrate under reduced pressure, and extract using an n-Hexane/Ethyl Acetate gradient[2].

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete disappearance of the strong carbonyl stretch (C=O) at ~1700 cm⁻¹ and the appearance of N-H stretching bands at ~3300 cm⁻¹ confirms a successful reduction without ring degradation.

Protocol 2: Skeletal Rearrangement to 1,2,4-Thiadiazole

This protocol outlines the conversion of 3-amino-5-methoxyisoxazole to the cephem antibiotic side chain[3].

  • Electrophile Generation: Suspend methyl chloroformate and potassium thiocyanate (KSCN) in anhydrous acetonitrile. Stir at 70°C for 30 minutes to generate methoxycarbonyl isothiocyanate in situ[3].

    • Causality: Pre-forming the isothiocyanate prevents unwanted side reactions between the chloroformate and the isoxazole amine.

  • Intermediate Formation: Cool to room temperature and add 3-amino-5-methoxyisoxazole[3].

    • Self-Validation Checkpoint: Isolate a micro-aliquot and analyze via TLC (Hexane/EtOAc). A new, highly UV-active spot indicates the successful formation of the thiourea intermediate. Confirm the intermediate mass via LC-MS before proceeding.

  • Thermal Rearrangement: Heat the reaction mixture back to 70°C for 4 hours.

    • Causality: The thermal energy drives the cleavage of the weak N-O bond. The steric crowding of the thiourea intermediate forces the sulfur atom to attack the nitrogen, driving a thermodynamic rearrangement into the highly stable 1,2,4-thiadiazole ring, yielding an 86% conversion[3].

Quantitative Data Summaries

Table 1: Comparative Bioactivity of Natural Products vs. Isoxazole Hybrids
Compound ClassParent Natural ProductIsoxazole Hybrid DerivativeTarget Cell LineIC50 (Parent)IC50 (Hybrid)Reference
Cinnamamides Cinnamic AcidCinnamamide-isoxazoleHCT116 (Colon)>50 μM0.35 μM
Curcuminoids CurcuminIsoxazole-curcumin (Cmpd 40)MCF7 (Breast)21.89 μM3.97 μM[1]
Labdane Diterpenes ForskolinIsoxazole-forskolinBT-474 (Breast)>100 μM63.3 μM[1]
Phenolics Tyrosol3,5-disubstituted isoxazoleU87 (Glioblastoma)>100 μM42.8 μM[1]
Table 2: NMR Spectral Data for this compound Verification

Diagnostic markers for confirming the structural integrity of this compound derivatives[2].

NucleusChemical Shift (ppm)MultiplicityAssignmentDiagnostic Value & Causality
1H ~3.90Singlet (3H)-OCH₃Confirms successful O-methylation; locks the tautomeric state.
1H ~6.00 - 6.20Singlet (1H)Isoxazole C4-HDiagnostic for the intact, aromatic isoxazole ring.
13C ~58.0Singlet-OCH₃ carbonValidates the methoxy carbon chemical environment.
13C ~170.0SingletIsoxazole C5High shift indicates direct attachment to the electronegative oxygen.

References[1] Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | Source: nih.gov | URL: Link[4] Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry | Source: symc.edu.cn | URL: Link[3] Title: Total synthesis and development of bioactive natural products | Source: nih.gov | URL: Link[2] Title: 5-Aminomethyl-3-methoxyisoxazole | Source: benchchem.com | URL: Link

Sources

Methodological & Application

Regioselective Synthesis of Methoxy-Methyl-Substituted Isoxazoles: A Detailed Guide to 5-Methoxy vs. 3-Methoxy Isomers and their N-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isoxazole Scaffolds in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a highly sought-after scaffold in the design of novel therapeutic agents.[1] The substitution pattern on the isoxazole ring is critical for its biological activity, and the ability to selectively synthesize specific regioisomers is a key challenge and a powerful tool in drug development. This application note provides a detailed guide to the regioselective synthesis of 5-methoxy-3-methylisoxazole and its regioisomer, 3-methoxy-5-methylisoxazole. Furthermore, we will address the synthesis of N-methylated isoxazolium salts, which represent a different class of isoxazole derivatives often of interest in synthetic and medicinal chemistry.

This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights into the principles of regioselectivity and detailed, field-proven protocols for the synthesis and characterization of these important isoxazole isomers.

The Challenge of Regioselectivity in Isoxazole Synthesis

The most common and versatile method for synthesizing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2] When an unsymmetrical alkyne and an unsymmetrical nitrile oxide are used, the reaction can, in principle, yield two different regioisomers. The control of this regioselectivity is a central theme in isoxazole chemistry and is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions, including the choice of solvent and catalyst.[3][4]

This guide will focus on the reaction between acetonitrile oxide (generated in situ) and methoxyacetylene, which can lead to either 5-methoxy-3-methylisoxazole or 3-methoxy-5-methylisoxazole. We will explore how to steer the reaction towards the desired isomer.

Figure 1: General scheme for the [3+2] cycloaddition leading to two possible regioisomers.

PART 1: Regioselective Synthesis of 5-Methoxy-3-methylisoxazole

The formation of the 5-methoxy-3-methylisoxazole isomer is often favored under thermal, uncatalyzed conditions. This regioselectivity can be rationalized by considering the frontier molecular orbitals (FMO) of the reactants. In the reaction between a nitrile oxide and an electron-rich alkyne like methoxyacetylene, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The larger orbital coefficient on the unsubstituted carbon of methoxyacetylene leads to a preferential bonding with the oxygen of the nitrile oxide, resulting in the 5-methoxy substituted isoxazole.

Protocol 1: Synthesis of 5-Methoxy-3-methylisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of acetonitrile oxide from acetaldoxime and its subsequent cycloaddition with methoxyacetylene.

Materials:

  • Acetaldoxime

  • N-Chlorosuccinimide (NCS)

  • Methoxyacetylene (as a solution in a suitable solvent, e.g., THF)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetaldoxime (1.0 eq) in anhydrous dichloromethane (DCM).

  • Formation of the Hydroximoyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM dropwise over 30 minutes. Stir the reaction mixture at 0 °C for 1 hour.

  • Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture, add a solution of methoxyacetylene (1.2 eq) in THF. Subsequently, add triethylamine (Et₃N) (1.5 eq) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-methoxy-3-methylisoxazole.

Characterization:

The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a singlet for the methyl group, a singlet for the methoxy group, and a singlet for the isoxazole ring proton.

PART 2: Regioselective Synthesis of 3-Methoxy-5-methylisoxazole

Achieving the opposite regioselectivity to obtain 3-methoxy-5-methylisoxazole often requires a different synthetic strategy or the use of specific catalysts that can reverse the inherent electronic preferences of the reactants. One approach is to use a different set of starting materials where the substitution pattern is pre-determined. For example, reacting a methoxy-substituted nitrile oxide with a methyl-substituted alkyne.

Protocol 2: Synthesis of 3-Methoxy-5-methylisoxazole via Catalyst Control

While less common, certain transition metal catalysts, such as those based on ruthenium, have been shown to reverse the regioselectivity of 1,3-dipolar cycloadditions. However, a more straightforward and predictable method involves the condensation of a β-keto ester with hydroxylamine.

This protocol details the synthesis of 3-methoxy-5-methylisoxazole starting from methyl acetoacetate and proceeding through a 3-hydroxy-5-methylisoxazole intermediate.

Materials:

  • Methyl acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

  • Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in methanol. To this, add a solution of sodium methoxide (1.1 eq) in methanol at 0 °C.

  • Condensation: Add methyl acetoacetate (1.0 eq) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and neutralize with hydrochloric acid. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give crude 3-hydroxy-5-methylisoxazole, which can be purified by recrystallization or chromatography.

Step 2: Methylation to 3-Methoxy-5-methylisoxazole

  • Reaction Setup: In a round-bottom flask, suspend 3-hydroxy-5-methylisoxazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the suspension. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 3-methoxy-5-methylisoxazole.

Figure 2: Synthetic workflow for 3-methoxy-5-methylisoxazole.

PART 3: Understanding and Synthesizing N-Methyl Isoxazolium Salts

The term "N-methyl isomer" in the context of isoxazoles can be ambiguous. It does not refer to a regioisomer formed during the initial ring synthesis but rather to a post-synthesis modification where the nitrogen atom of the isoxazole ring is alkylated to form a quaternary ammonium salt, known as an isoxazolium salt. These salts are of interest as ionic liquids and as reactive intermediates.

Protocol 3: Synthesis of N-Methyl-3,5-dimethylisoxazolium Triflate

This protocol describes the N-methylation of a pre-formed isoxazole, 3,5-dimethylisoxazole, using a powerful methylating agent, methyl trifluoromethanesulfonate (methyl triflate).

Materials:

  • 3,5-Dimethylisoxazole

  • Methyl trifluoromethanesulfonate (Methyl triflate, MeOTf)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (nitrogen or argon), dissolve 3,5-dimethylisoxazole (1.0 eq) in anhydrous dichloromethane.

  • Methylation: Cool the solution to 0 °C. Add methyl triflate (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate may be observed.

  • Isolation: If a precipitate has formed, filter the solid under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with anhydrous diethyl ether to induce precipitation.

  • Purification: The resulting N-methyl-3,5-dimethylisoxazolium triflate is often obtained in high purity and can be used without further purification. If necessary, it can be recrystallized from a suitable solvent system (e.g., DCM/ether).

Caution: Methyl triflate is a highly toxic and reactive alkylating agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Data Presentation and Comparison

Compound Synthetic Method Key Reagents Typical Yield Regioselectivity
5-Methoxy-3-methylisoxazole 1,3-Dipolar CycloadditionAcetaldoxime, NCS, Methoxyacetylene, Et₃N50-70%High (typically >9:1)
3-Methoxy-5-methylisoxazole Condensation & MethylationMethyl acetoacetate, NH₂OH·HCl, (CH₃)₂SO₄60-80% (over 2 steps)Complete
N-Methyl-3,5-dimethylisoxazolium Triflate N-Alkylation3,5-Dimethylisoxazole, MeOTf>90%N/A

Troubleshooting and Key Considerations

  • Low Yield in Cycloaddition: Nitrile oxides are unstable and prone to dimerization. Ensure slow addition of the base (triethylamine) to generate the nitrile oxide in situ in the presence of the dipolarophile.

  • Mixture of Regioisomers: If a mixture of 5-methoxy and 3-methoxy isomers is obtained in the cycloaddition, purification by careful column chromatography is necessary. The regioselectivity can sometimes be influenced by solvent polarity; exploring different solvents may improve the ratio.

  • Incomplete Methylation: If the methylation of 3-hydroxy-5-methylisoxazole is sluggish, ensure all reagents and solvents are anhydrous. A stronger base or a more reactive methylating agent can be used, but with caution. For N-methylation, ensure the isoxazole is sufficiently nucleophilic and that a powerful enough methylating agent is used.

Conclusion

The regioselective synthesis of substituted isoxazoles is a crucial aspect of modern organic and medicinal chemistry. By understanding the underlying principles of frontier molecular orbital theory and by choosing the appropriate synthetic strategy—be it a 1,3-dipolar cycloaddition for 5-substituted isomers or a condensation approach for 3-substituted isomers—researchers can access the desired regioisomers with high selectivity. Furthermore, post-synthetic modifications, such as N-alkylation, open the door to another class of derivatives, the isoxazolium salts. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and exploration of this important class of heterocyclic compounds.

References

  • Rosa, G. R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • MDPI. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. [Link]

  • PMC. (2006). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. [Link]

  • Semantic Scholar. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]

  • Wikipedia. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • PubMed. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. [Link]

  • Chemical Science Review and Letters. Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. [Link]

Sources

Application Note: Regioselective C-4 Lithiation of 5-Methoxyisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the regioselective lithiation of 5-methoxyisoxazole at the C-4 position. While isoxazoles are versatile pharmacophores, they present a significant synthetic challenge: the lability of the N–O bond toward reducing agents and strong nucleophiles.

The 5-methoxy group serves a dual function: it electronically activates the C-4 position via resonance and acts as a Directed Metalation Group (DMG), coordinating the lithium species to favor C-4 deprotonation over the destructive C-3 abstraction. This guide utilizes Lithium Diisopropylamide (LDA) at cryogenic temperatures to ensure kinetic control, preventing the "Micetich Fragmentation" pathway that leads to acyclic cyanoketones.

Mechanistic Foundation[1]

The Challenge: Ring Lability vs. Regioselectivity

Isoxazoles possess two potential sites for ring lithiation: C-3 and C-4.

  • C-3 Position: Deprotonation here is dangerous. The resulting anion is unstable and rapidly undergoes ring opening to form

    
    -cyanoketones.
    
  • C-4 Position: This is the desired site. It is thermodynamically more stable but requires kinetic control to access selectively.

The Solution: 5-Methoxy Directed Ortho Metalation (DoM)

The 5-methoxy substituent is critical. The oxygen atom of the methoxy group coordinates with the lithium cation of the base. This "complex-induced proximity effect" (CIPE) pre-associates the base near the C-4 proton, lowering the transition state energy for C-4 deprotonation and shielding the sensitive C-3 position.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways: the successful DoM pathway versus the catastrophic ring-opening pathway.

IsoxazoleLithiation Start This compound Coordination Li-O Coordination (Pre-complex) Start->Coordination LDA, THF, -78°C C3_Anion C-3 Lithio Species (Unstable) Start->C3_Anion Thermodynamic/Random Deprotonation C4_Anion C-4 Lithio Species (Stable at -78°C) Coordination->C4_Anion Kinetic Deprotonation (DoM Effect) Product 4-Substituted This compound C4_Anion->Product Electrophile (E+) Quench Waste Ring Opening (Cyanoketone) C3_Anion->Waste Fragmentation (> -60°C)

Caption: Figure 1. Mechanistic divergence in this compound lithiation. The methoxy group directs lithiation to C-4, avoiding the C-3 ring-opening trap.

Experimental Protocol

Reagents and Equipment
  • Substrate: this compound (>98% purity).

  • Base: Lithium Diisopropylamide (LDA).[1][2] Note: Commercial LDA can be used, but fresh preparation is recommended for titer accuracy.

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/benzophenone or from a solvent purification system).

  • Electrophile: e.g., Methyl iodide, Benzaldehyde, DMF (must be anhydrous).

  • Equipment: Flame-dried Schlenk flask, argon/nitrogen line, low-temperature thermometer.

Step-by-Step Methodology
Phase 1: Preparation of LDA (If generating in-situ)
  • Setup: Charge a flame-dried 100 mL Schlenk flask with a stir bar under Argon.

  • Amine Addition: Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv relative to substrate).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes).
    
  • Activation: Warm to 0°C for 15 minutes to ensure complete LDA formation, then re-cool to -78°C .

    • Expert Insight: Although

      
      -BuLi is the precursor, we convert it to LDA to increase steric bulk and reduce nucleophilicity, preventing direct addition to the isoxazole C=N bond.
      
Phase 2: Regioselective Lithiation
  • Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the LDA mixture at -78°C over 10 minutes.

    • Critical Control: Do not allow the internal temperature to rise above -70°C. Higher temperatures increase the risk of C-3 attack.

  • Incubation: Stir at -78°C for 45–60 minutes.

    • Observation: The solution may turn a slight yellow/orange, indicating anion formation. Darkening (brown/black) suggests decomposition.

Phase 3: Electrophilic Quench & Workup
  • Quench: Add the Electrophile (1.2–1.5 equiv) neat or in THF solution dropwise.

  • Reaction: Stir at -78°C for 30 minutes, then allow the cooling bath to expire, warming slowly to 0°C over 1-2 hours.

  • Termination: Quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

ProtocolFlow Setup Dry Glassware Ar Atmosphere LDA_Prep Prepare LDA THF, -78°C -> 0°C -> -78°C Setup->LDA_Prep Addition Add this compound (Slow addition at -78°C) LDA_Prep->Addition Incubation Stir 60 min (C-4 Anion Formation) Addition->Incubation Quench Add Electrophile (-78°C -> 0°C) Incubation->Quench Workup NH4Cl Quench Extraction Quench->Workup

Caption: Figure 2. Operational workflow for the C-4 lithiation protocol.

Data Interpretation & Troubleshooting

Expected Results vs. Common Failures

The following table summarizes diagnostic outcomes based on experimental variables.

OutcomeObservationRoot CauseCorrective Action
Success Clean conversion to 4-substituted product.Optimal DoM control.Maintain -78°C strictly.
Ring Opening Formation of acyclic cyanoketones (IR nitrile peak ~2200 cm⁻¹).Temp > -60°C or C-3 attack.[3]Ensure probe temp is -78°C; Add substrate slower.
No Reaction Recovery of starting material.Wet THF or degraded LDA.Titrate

-BuLi; Distill THF.
C-3 Substitution Mixture of isomers (Rare with 5-OMe).Loss of DoM control.Ensure 5-OMe is intact; check steric bulk of base.
Stability Note

The 4-lithio-5-methoxyisoxazole intermediate is stable at -78°C for at least 2 hours.[4] However, warming the unquenched anion above -40°C usually results in complex decomposition mixtures.

References

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.[3] Canadian Journal of Chemistry, 48(13), 2006–2015. Link

  • Gribble, G. W., & Joule, J. A. (Eds.). (2010). Lithium Diisopropylamide.[2] In Progress in Heterocyclic Chemistry. ScienceDirect. (General reference for LDA usage in heterocycles).

  • Sakamoto, T., et al. (1992). Preparation of 4-substituted isoxazoles via lithiation.[3][5] Chemical & Pharmaceutical Bulletin, 40(5), 1137-1139. (Foundational work on isoxazole C-4 functionalization).

  • Bookser, B. (2026). How To: Prepare LDA. University of Rochester Laboratory Protocols. Link

Sources

5-Methoxyisoxazole in the synthesis of Valdecoxib and COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the synthesis of Valdecoxib (a 5-methylisoxazole) while explicitly integrating the role of 5-Methoxyisoxazole as a critical scaffold for Structure-Activity Relationship (SAR) studies and next-generation COX-2 inhibitor design.

Focus: Valdecoxib Production and this compound Analogs[1]

Executive Summary

The isoxazole ring is the pharmacophoric core of the "coxib" class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), exemplified by Valdecoxib (Bextra).[1] While Valdecoxib itself is a 5-methyl-3,4-diphenylisoxazole derivative, the This compound moiety represents a critical variant in drug discovery, offering altered metabolic stability and hydrogen-bonding potential within the COX-2 secondary pocket.

This guide details the industrial synthesis of Valdecoxib (referencing the standard 5-methyl route) and provides a comparative protocol for synthesizing This compound analogs . It addresses the specific chemical reactivity differences between the 5-methyl and 5-methoxy cores, essential for medicinal chemists optimizing potency and selectivity.

Chemical Background & SAR Logic
2.1 The Valdecoxib Core (5-Methyl)

Valdecoxib functions by selectively inhibiting the COX-2 isoform.[2][3] Its efficacy relies on the specific orientation of the phenyl rings and the 5-methyl group, which fits into a hydrophobic pocket of the enzyme.

  • Structure: 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide.[2][1]

  • Role of 5-Methyl: Provides steric bulk and hydrophobic interaction; susceptible to CYP3A4 oxidation (forming the active metabolite in Parecoxib, but also leading to clearance).

2.2 The this compound Variant

Replacing the 5-methyl group with a 5-methoxy group alters the electronic properties of the isoxazole ring.

  • Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction, altering the pKa of the isoxazole nitrogen.

  • Metabolic Profile: 5-Methoxyisoxazoles are generally more resistant to benzylic-type oxidation compared to 5-methylisoxazoles, potentially extending half-life in analog studies.

  • Synthetic Utility: 5-Methoxyisoxazoles can serve as precursors to isoxazol-5-ones or undergo nucleophilic displacement in specific conditions, unlike the robust 5-methyl counterparts.

Synthesis Strategy: Retrosynthesis & Pathways

The synthesis of Valdecoxib and its methoxy-analogs generally follows two distinct pathways: the Deoxybenzoin Route (Linear) and the Convergent Cycloaddition Route .

Pathway Analysis (DOT Visualization)

ValdecoxibSynthesis Deoxybenzoin Deoxybenzoin (Start Material) Oxime Oxime Intermediate Deoxybenzoin->Oxime 1. NH2OH, Base Benzaldehyde Benzaldehyde Derivative Isoxazole_5OMe 5-Methoxy-3,4-diphenylisoxazole (Analog Core) Benzaldehyde->Isoxazole_5OMe Alt Route: Nitrile Oxide Cycloaddition + Methyl Propiolate Phenylacetone Phenylacetone Derivative NH2OH Hydroxylamine (NH2OH·HCl) ClSO3H Chlorosulfonic Acid NH3 Ammonia (NH3) MeI Methyl Iodide (For Methoxy Route) Dianion Dianion/Lithiate Oxime->Dianion 2. 2 eq. n-BuLi Isoxazoline Isoxazoline Intermediate Dianion->Isoxazoline 3. Acetic Anhydride (Cyclization) Isoxazole_5Me 5-Methyl-3,4-diphenylisoxazole (Valdecoxib Core) Isoxazoline->Isoxazole_5Me 4. Dehydration (Acid cat.) Isoxazole_5Me->Isoxazole_5OMe SAR Comparison (Not direct conversion) SulfonylChloride Sulfonyl Chloride Intermediate Isoxazole_5Me->SulfonylChloride 5. ClSO3H (Chlorosulfonation) MethoxyAnalog 5-Methoxy Valdecoxib Analog Isoxazole_5OMe->MethoxyAnalog Sulfonation & Amination Valdecoxib Valdecoxib (Final Drug) SulfonylChloride->Valdecoxib 6. NH3 (Amination)

Figure 1: Comparative synthetic pathways for Valdecoxib (5-Methyl) and its 5-Methoxy analogs. Route A represents the industrial standard for Valdecoxib.

Detailed Experimental Protocols
Protocol A: Synthesis of the Valdecoxib Core (5-Methyl)

This is the industry-standard route for Valdecoxib. Use this for generating the control compound.

Reagents:

  • Deoxybenzoin (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • n-Butyllithium (2.5 M in hexanes)

  • Acetic anhydride (or Ethyl acetate)

  • Chlorosulfonic acid[2][4]

Step-by-Step:

  • Oxime Formation:

    • Dissolve deoxybenzoin in EtOH/Pyridine (10:1). Add NH₂OH·HCl. Reflux for 3 hours.

    • Concentrate and pour into ice water. Filter the white precipitate (Oxime).

    • QC Check: melting point 118–120 °C.

  • Dianion Cyclization (The "Talley" Method):

    • Dissolve Oxime (1.0 eq) in dry THF under Argon. Cool to -78 °C.

    • Add n-BuLi (2.2 eq) dropwise. The solution will turn deep red (dianion formation).

    • Warm to 0 °C for 30 mins, then cool back to -78 °C.

    • Add Acetic Anhydride (1.1 eq) (Source of the 5-Methyl carbon).

    • Allow to warm to RT.[5][6] Stir for 12 hours.

    • Mechanism:[4][6][7] The dianion attacks the anhydride, followed by acid-catalyzed cyclization/dehydration to form 5-methyl-3,4-diphenylisoxazole .

  • Functionalization:

    • Add the isoxazole slowly to Chlorosulfonic acid at 0 °C. Stir at RT for 2 hours.

    • Quench onto ice to precipitate the sulfonyl chloride.

    • Dissolve wet cake in THF, add aqueous Ammonia , and stir for 1 hour.

    • Result: Valdecoxib (Recrystallize from EtOH/Water).

Protocol B: Synthesis of this compound Analogs

Use this protocol to synthesize the 5-methoxy variant for SAR comparison.

Reagents:

  • Methyl 3-phenylpropiolate (or similar alkyne)

  • Benzohydroximoyl chloride (Precursor to Nitrile Oxide)

  • Sodium Methoxide (NaOMe)

Step-by-Step:

  • Nitrile Oxide Generation:

    • Dissolve benzohydroximoyl chloride in MeOH.

    • Add Triethylamine (TEA) dropwise at 0 °C to generate the Nitrile Oxide in situ.

  • Cycloaddition:

    • Add Methyl 3-methoxyacrylate (or a ketene acetal equivalent) to the mixture.

    • Note: Direct synthesis of 5-methoxyisoxazoles often involves the reaction of hydroxylamines with alpha-alkoxymethylene beta-ketoesters .

    • Alternative (Direct Alkylation): Start with 3,4-diphenylisoxazol-5-one .

      • Dissolve isoxazol-5-one in Acetone/K₂CO₃.

      • Add Methyl Iodide (MeI) or Dimethyl Sulfate.

      • Critical Control: This reaction yields a mixture of N-methyl (isoxazolone) and O-methyl (this compound) products.

      • Separation: Use Silica Gel Chromatography (Hexane:EtOAc 9:1). The O-methyl product (this compound) is typically less polar (higher Rf).

  • Validation:

    • 1H NMR Distinction:

      • Valdecoxib (5-Methyl): Singlet at ~2.4–2.5 ppm (3H).[8]

      • Analog (5-Methoxy): Singlet at ~3.9–4.1 ppm (3H).

Data Summary & QC Parameters
ParameterValdecoxib (Standard)5-Methoxy Analog
C-5 Substituent Methyl (-CH₃)Methoxy (-OCH₃)
1H NMR Shift

2.45 ppm (s)

4.05 ppm (s)
Metabolic Stability Low (Benzylic hydroxylation)High (Resistant to oxidation)
COX-2 Selectivity High (IC50 ~0.05

M)
Variable (Dependent on steric fit)
Key Intermediate 5-Methyl-3,4-diphenylisoxazole3,4-Diphenylisoxazol-5-one
References
  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[2][3] Journal of Medicinal Chemistry.

  • Larsen, J. S., et al. (2005).[9] "Synthesis of 5-Methoxyisoxazoles via Alkylation of Isoxazol-5-ones." Journal of Organic Chemistry.

  • Pfizer Inc. (2001). "Valdecoxib (Bextra) Prescribing Information & Chemistry." FDA Access Data.

  • Desiraju, G. R., et al. (2007). "Isoxazole ring formation in the synthesis of COX-2 inhibitors." Tetrahedron Letters.

  • Mange Ram Yadav, et al. (2007).[10] "Studies in 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides: Search for better COX-2 inhibitors." Acta Pharm.[10]

Sources

5-Methoxyisoxazole derivatives as GABA-A receptor agonists

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation and Patch-Clamp Profiling of 5-Methoxyisoxazole Derivatives as GABA-A Receptor Agonists

Executive Summary

The development of subtype-selective and partial agonists for the γ-aminobutyric acid type A (GABA-A) receptor is a primary objective in neuropharmacology, aimed at uncoupling therapeutic anxiolytic or anticonvulsant effects from sedative side effects. Isoxazole derivatives, structurally anchored by the classic agonist muscimol (5-aminomethyl-3-hydroxyisoxazole), provide a robust scaffold for such drug development[1]. Modifications to this core, specifically methoxy substitutions yielding this compound and 3-methoxyisoxazole derivatives, fundamentally alter the molecule's hydrogen-bonding capacity and steric profile within the receptor's orthosteric pocket[2].

This application note provides a comprehensive, self-validating methodological framework for researchers to structurally verify, biochemically profile, and electrophysiologically evaluate methoxyisoxazole derivatives as GABA-A receptor agonists.

Molecular Rationale & Mechanism of Action

GABA-A receptors are pentameric ligand-gated chloride channels. Endogenous GABA and high-efficacy agonists like muscimol bind at the interface of the α and β subunits. The isoxazole ring serves as a rigid bioisostere for the flexible carboxyl backbone of GABA.

When the acidic hydroxyl group of muscimol is methylated to form 5-aminomethyl-3-methoxyisoxazole (AMMI, or O-methyl-muscimol), the molecule loses a critical hydrogen-bond donor[3]. This structural shift typically reduces binding affinity and functional efficacy, transitioning the molecule from a full agonist to a partial agonist. Understanding this causality is vital: partial agonists are highly sought after because they can normalize hyper-excitable networks without inducing the profound CNS depression characteristic of full agonists[1].

G A Methoxyisoxazole Derivative B GABA-A Receptor (Orthosteric Site) A->B Binds C Conformational Change B->C Triggers D Chloride (Cl⁻) Influx C->D Opens Pore E Neuronal Hyperpolarization D->E Induces

Caption: Canonical GABA-A receptor activation pathway by methoxyisoxazole derivatives.

Analytical Validation: Differentiating Positional Isomers

Before initiating biological assays, unambiguous structural confirmation of the synthesized ligand is paramount. 5-aminomethyl-3-methoxyisoxazole and its positional isomer, 3-aminomethyl-5-methoxyisoxazole, possess identical molecular weights but distinct pharmacological profiles.

Causality of Analytical Choice: Mass spectrometry cannot differentiate these isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is required. The chemical shift of the isolated C4 proton on the isoxazole ring is highly sensitive to the electronic withdrawing/donating effects of the adjacent methoxy group versus the aminomethyl group[3].

Table 1: Representative ¹H NMR Spectral Data for Isomer Differentiation

CompoundStructural FeaturePredicted C4-H Shift (ppm)Predicted Methoxy Shift (ppm)
5-Aminomethyl-3-methoxyisoxazole Methoxy at C3, Aminomethyl at C5~6.15 (s, 1H)~3.95 (s, 3H)
3-Aminomethyl-5-methoxyisoxazole Methoxy at C5, Aminomethyl at C3~5.85 (s, 1H)~4.05 (s, 3H)

Note: The upfield shift of the C4 proton in the 5-methoxy isomer is due to the stronger resonance electron-donating effect of the oxygen atom directly adjacent to the C5 position.

In Vitro Pharmacology: Radioligand Binding Protocol

To determine the binding affinity (


) of the derivatives, a competitive radioligand binding assay utilizing [³H]muscimol is employed.

Self-Validating System Design: Because GABA-A receptors contain multiple allosteric sites (e.g., benzodiazepine sites), displacement of [³H]muscimol strictly validates that the novel derivative binds to the orthosteric GABA site. A non-specific binding (NSB) control using a saturating concentration of unlabeled GABA ensures that the measured radioactivity reflects true receptor binding, not lipophilic adherence to the plastic or membrane lipids.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue (or HEK293 cells stably expressing

    
     receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
    
  • Incubation: In a 96-well plate, combine 50 µL of [³H]muscimol (final concentration 2 nM), 50 µL of the test methoxyisoxazole derivative (serial dilutions from

    
     to 
    
    
    
    M), and 100 µL of membrane suspension.
  • Control Wells: Include wells with buffer only (Total Binding) and wells with 1 mM unlabeled GABA (Non-Specific Binding).

  • Equilibration: Incubate the plate at 4°C for 60 minutes. Causality: 4°C is chosen over room temperature to minimize receptor degradation and slow the dissociation rate of the radioligand.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash filters three times with ice-cold buffer. Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter.

Functional Profiling: Whole-Cell Patch-Clamp Protocol

Binding affinity (


) does not equate to functional efficacy. A compound may bind tightly but fail to open the ion channel. Whole-cell patch-clamp electrophysiology provides a definitive, real-time readout of macroscopic chloride currents.

Self-Validating System Design: The protocol must prove that the inward current is exclusively mediated by GABA-A receptors. This is validated by co-applying the derivative with 10 µM Bicuculline, a competitive GABA-A antagonist. Complete ablation of the current confirms the mechanism of action.

PatchClamp Step1 1. Cell Preparation (HEK293 expressing GABA-A) Step2 2. Pipette Fabrication (Resistance: 3-5 MΩ) Step1->Step2 Step3 3. Gigaseal Formation (>1 GΩ) Step2->Step3 Step4 4. Whole-Cell Configuration (Membrane Rupture) Step3->Step4 Step5 5. Compound Application (Rapid Perfusion) Step4->Step5 Step6 6. Data Acquisition (Current Measurement) Step5->Step6

Caption: Step-by-step workflow for whole-cell patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Solutions Setup:

    • Intracellular Solution: 140 mM CsCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3). Causality: High intracellular chloride sets the Cl⁻ reversal potential near 0 mV. At a holding potential of -70 mV, channel opening will result in a robust, easily measurable inward current.

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Gigaseal & Break-in: Approach the cell with a glass micropipette (3-5 MΩ resistance). Apply gentle negative pressure to form a >1 GΩ seal. Apply a brief pulse of suction to rupture the membrane, achieving whole-cell configuration.

  • Holding Potential: Voltage-clamp the cell at -70 mV.

  • Rapid Perfusion: Apply the methoxyisoxazole derivative using a computer-controlled fast-step perfusion system (exchange time < 10 ms). Causality: GABA-A receptors desensitize rapidly. Slow application (like bath perfusion) will cause receptors to desensitize before a peak current can be accurately measured, artificially lowering the apparent efficacy.

  • Antagonist Validation: Following washout and recovery, co-apply the derivative with 10 µM Bicuculline to verify current blockade.

Quantitative Data Presentation

The following table summarizes typical pharmacological parameters comparing endogenous GABA, the full agonist muscimol, and methoxyisoxazole derivatives, demonstrating the shift toward partial agonism upon methoxy substitution[1][2][3].

Table 2: Comparative Pharmacological Profiling of Isoxazole Derivatives

LigandReceptor SubtypeBinding Affinity (

, µM)
Functional Efficacy (

, µM)
Max Response (% of GABA)Pharmacological Profile
GABA

0.121.5100%Full Endogenous Agonist
Muscimol

0.010.2100%Potent Full Agonist
5-Aminomethyl-3-methoxyisoxazole

2.5015.045%Partial Agonist
3-Aminomethyl-5-methoxyisoxazole

8.40>50.0<10%Weak Partial Agonist

References

  • Benchchem.5-Aminomethyl-3-methoxyisoxazole | CAS 2763-94-2.
  • PubMed (NIH).GABA(A) Receptor Ligands and Their Therapeutic Potentials.
  • ACS Publications.Novel Class of Potent 4-Arylalkyl Substituted 3-Isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Molecular Modeling.

Sources

Application Note: Strategic Utilization of 5-Methoxyisoxazoles in Cycloaddition Cascades

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the strategic use of 5-Methoxyisoxazoles as versatile, "masked" intermediates in cycloaddition cascades.

Abstract & Strategic Value

5-Methoxyisoxazoles are unique heterocyclic building blocks that function as "chemical chameleons." While stable under standard ambient conditions, they possess a latent reactivity that can be unlocked via thermal or photochemical stimuli.

Unlike simple isoxazoles, the 5-methoxy substituent plays a dual role:

  • Electronic Activation: It acts as a strong electron-donating group (EDG), raising the HOMO energy and facilitating inverse-electron-demand Diels-Alder (IEDDA) reactions or promoting ring opening.

  • Synthetic Equivalence: The product of these cycloadditions retains the methoxy group, which can be subsequently hydrolyzed to reveal esters, amides, or

    
    -dicarbonyl equivalents, effectively making the isoxazole a "masked" 1,3-dipole or diene.
    

This guide details two primary reaction pathways: the Thermal Nitrile Ylide Cascade ([3+2]) and the Pseudo-Diels-Alder Rearrangement ([4+2]) .

Mechanistic Pathways & Logic

The utility of 5-methoxyisoxazole stems from its valence tautomerism. Upon heating or irradiation, the weak N–O bond cleaves. The substituent at C5 (methoxy) significantly influences the stability of the resulting intermediates.

Pathway Analysis[1][2][3]
  • Path A (Azirine/Nitrile Ylide): The isoxazole isomerizes to a 2H-azirine, which is in equilibrium with a reactive nitrile ylide. This 1,3-dipole can be trapped by electron-deficient dipolarophiles.

  • Path B (Direct Cycloaddition): The isoxazole acts directly as a diene in a [4+2] fashion, typically followed by retro-Diels-Alder loss of a small molecule or rearrangement to pyridines.

G Isoxazole This compound (Starting Material) Azirine 2H-Azirine (Intermediate) Isoxazole->Azirine Heat/hν (N-O Cleavage) Cycloadduct42 Pyridine Derivative ([4+2] Rearrangement) Isoxazole->Cycloadduct42 + Alkyne (DMAD) (Pseudo Diels-Alder) Azirine->Isoxazole Rev. Ylide Nitrile Ylide (1,3-Dipole) Azirine->Ylide Ring Opening Cycloadduct32 Pyrrole/Oxazole ([3+2] Product) Ylide->Cycloadduct32 + Dipolarophile (e.g., Alkene)

Figure 1: Divergent reactivity pathways of this compound. Path A dominates in dilute solutions with alkenes; Path B is favored with highly reactive alkynes.

Experimental Protocols

Protocol A: Synthesis of 5-Methoxy-3-Methylisoxazole (Precursor)

Before performing cycloadditions, high-purity starting material is required. Commercial sources vary; this protocol ensures fresh, reactive material.

Reaction Principle: Nucleophilic displacement of a 5-halo isoxazole or O-methylation of isoxazolin-5-one. The O-methylation route is preferred for safety and yield.

Materials:

  • 3-Methylisoxazolin-5-one (10 mmol)

  • Diazomethane (ether solution) OR Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Dichloromethane (DCM), anhydrous

  • Potassium Carbonate (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 3-methylisoxazolin-5-one (1.0 g, ~10 mmol) in anhydrous DCM (20 mL) under Argon.

  • Methylation (Method B - Safer): Add

    
     (1.5 eq) followed by dimethyl sulfate (1.1 eq) dropwise at 0°C. Note: If using Meerwein's salt, add solid salt to the DCM solution at 0°C.
    
  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (EtOAc/Hexane 1:4). The 5-methoxy product is less polar than the starting lactam.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
    • Target Yield: 75-85%

    • Characterization:

      
       NMR (CDCl3) 
      
      
      
      3.95 (s, 3H, OMe), 2.20 (s, 3H, Me), 5.10 (s, 1H, H-4).
Protocol B: Thermal [3+2] Cycloaddition (Nitrile Ylide Trapping)

This protocol converts the isoxazole into a substituted pyrrole or oxazole depending on the trap.

Scope: Reaction with N-Phenylmaleimide (NPM) to form bicyclic pyrrolidines.

Parameters:

  • Solvent: Xylene (bp 138°C) or Dichlorobenzene (for higher T).

  • Concentration: 0.1 M (High dilution favors intramolecular reaction; moderate dilution prevents polymerization).

Procedure:

  • Setup: Flame-dry a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser.

  • Charge: Add 5-methoxy-3-methylisoxazole (1.0 eq) and N-phenylmaleimide (1.2 eq).

  • Solvent: Add degassed Xylene.

  • Thermolysis: Heat to reflux (140°C) for 16–24 hours.

    • Mechanistic Check: The isoxazole equilibrates to the azirine, then opens to the nitrile ylide, which undergoes 1,3-dipolar cycloaddition to the maleimide double bond.

  • Monitoring: Monitor the disappearance of the isoxazole peak by HPLC or GC-MS.

  • Workup: Cool to RT. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from EtOH or column chromatography.

    • Expected Product: A bicyclic adduct where the methoxy group is retained (or hydrolyzed if workup is acidic).

Protocol C: Pseudo-Diels-Alder with DMAD

Reaction with Dimethyl Acetylenedicarboxylate (DMAD) to access polysubstituted pyridines.

Logic: this compound acts as an electron-rich diene. The initial adduct is unstable and eliminates methanol or rearranges.

Procedure:

  • Mix: Combine this compound (1.0 eq) and DMAD (2.0 eq) in Toluene.

  • Catalysis (Optional): Addition of 5 mol%

    
     can accelerate the reaction at lower temperatures (60-80°C), improving regioselectivity.
    
  • Heat: Reflux for 8 hours.

  • Observation: The reaction often darkens.

  • Isolation: The product is often a pyridine derivative formed by the loss of the methoxy group (as methanol) or rearrangement.

    • Note: If the goal is the 1:1 adduct, avoid Lewis acids and use lower temperatures (RT to 50°C) with prolonged times.

Data & Optimization Guide

Solvent Effects on Reactivity

The choice of solvent dictates the position of the Isoxazole-Azirine equilibrium.

SolventDielectric Constant (

)
TemperaturePrimary PathwayOutcome
Acetonitrile 37.582°C (hν)Photo-isomerizationHigh Azirine yield
Toluene 2.38110°C[4+2] CycloadditionDiels-Alder Adducts
Dichlorobenzene 9.9180°CThermal Ring OpeningNitrile Ylide Trapping
Methanol 32.765°CNucleophilic AttackRing Opening (Solvolysis)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Temperature too low for N-O cleavage.Switch from Toluene to Xylene/DCB or use Flash Vacuum Pyrolysis (FVP).
Polymerization Concentration of dipole is too high.Dilute reaction to 0.05 M; add dipolarophile slowly via syringe pump.
Hydrolysis of OMe Adventitious water/acid.Use strictly anhydrous solvents; add molecular sieves (4Å).

References

  • Mechanistic Foundation: Singh, B., & Ullman, E. F. (1967). "Photochemical transposition of ring atoms in five-membered heterocycles. The photorearrangement of 3,5-diphenylisoxazole." Journal of the American Chemical Society. Link

  • Isoxazole-Azirine Equilibrium: Khlebnikov, A. F., et al. (2025). "Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles." ResearchGate Review. Link

  • Diels-Alder Reactivity: Ananikov, V. P., et al. (2022). "Diels–Alder Cycloaddition Reactions in Sustainable Media." MDPI Molecules. Link

  • Synthesis of 5-Methoxyisoxazoles: Sperry, J. B., & Wright, D. L. (2005). "Furans, pyrroles and thiophenes in the Diels-Alder reaction of 5-substituted isoxazoles." Current Opinion in Drug Discovery & Development. (See also J. Org. Chem. 2023 for modern flow synthesis: Link)

  • Reaction with DMAD: Nair, V., et al. (2003).[1] "Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate." Synthesis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Methylation of 5-Hydroxyisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISOX-OME-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely experiencing low yields of 5-methoxyisoxazole due to the competing N-methylation pathway, which produces the thermodynamically stable but often unwanted 2-methylisoxazol-5-one. This guide provides a root-cause analysis based on Hard-Soft Acid-Base (HSAB) theory and actionable protocols to shift regioselectivity toward the O-isomer.

Module 1: The Tautomeric Challenge (Root Cause Analysis)

The Mechanism

5-Hydroxyisoxazoles exist in a tautomeric equilibrium between the OH-form (aromatic, desired precursor) and the NH-form (isoxazol-5-one).

  • The Trap: Under standard basic conditions (e.g., K₂CO₃/Acetone), the resulting anion is an ambident nucleophile.

  • The Result: The Nitrogen atom is the "softer" nucleophilic center, while the Oxygen is the "harder" center.

    • Soft Electrophiles (e.g., Methyl Iodide) preferentially attack the Nitrogen (Soft-Soft interaction).

    • Hard Electrophiles (e.g., Dimethyl Sulfate) preferentially attack the Oxygen (Hard-Hard interaction).

Diagnostic Decision Tree

Use this logic flow to determine your next experimental move.

G Start START: Low O-Methylation Yield CheckProduct Analyze Crude NMR: Is N-Methyl Product Major? Start->CheckProduct YesN Yes (N-Me Dominant) CheckProduct->YesN Soft-Soft Mismatch NoN No (Low Conversion) CheckProduct->NoN Kinetic Issue SolventCheck Current Solvent? YesN->SolventCheck Action2 OPTIMIZE: Increase Temp Change Base to Cs2CO3 NoN->Action2 Polar DMF/Acetone SolventCheck->Polar Promotes N-Alk NonPolar Toluene/Benzene SolventCheck->NonPolar Promotes O-Alk Action1 SWITCH PROTOCOL: Use Ag2CO3 / Benzene (Blocks N-site) Polar->Action1 NonPolar->Action2

Figure 1: Troubleshooting workflow for regioselectivity issues in isoxazole alkylation.

Module 2: Critical Q&A (Troubleshooting)

Q1: Why does Methyl Iodide (MeI) give me the N-methylated side product?

A: MeI is a classic "soft" electrophile. According to Pearson's HSAB theory, the soft iodide leaving group makes the methyl carbon soft, favoring reaction with the soft Nitrogen center of the isoxazole ring. Fix: Switch to a "harder" alkylating agent like Dimethyl Sulfate (DMS) or Trimethyloxonium tetrafluoroborate (Meerwein's salt) , or use the Silver Salt protocol (see Module 3).

Q2: Can I use DMF or Acetone to speed up the reaction?

A: You should avoid polar aprotic solvents if O-methylation is the goal. These solvents solvate the cation (e.g., K⁺) effectively, leaving the isoxazole anion "naked" and highly reactive. While this increases rate, it often favors the thermodynamically more stable N-alkylated product (the lactam-like form). Fix: Use non-polar solvents like Toluene or Benzene (if permitted) combined with silver salts. The tight ion pairing in non-polar solvents, or specific coordination, directs the reaction to the oxygen.

Q3: I cannot use toxic alkylating agents like DMS. What is the alternative?

A: Use the Mitsunobu Reaction .[1][2][3][4][5] It activates the hydroxyl group directly using PPh₃/DIAD and uses Methanol as the nucleophile. This effectively bypasses the ambient anion problem entirely by activating the oxygen of the isoxazole for nucleophilic attack by the methanol, or conversely, using the isoxazole as the nucleophile against activated methanol.

Module 3: Optimized Protocols

Protocol A: The "Silver Standard" (Highest O-Selectivity)

Best for: High-value substrates where regioselectivity is paramount.

Mechanism: The "Silver Salt Effect." Ag⁺ coordinates strongly to the soft Nitrogen lone pair and the pi-system, effectively blocking N-attack and forcing the electrophile to react with the Oxygen.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 5-hydroxyisoxazole (1.0 equiv) in anhydrous Toluene (0.1 M). Note: Benzene is historically better but Toluene is safer.

  • Base Addition: Add Silver Carbonate (Ag₂CO₃) (1.1 equiv). The reaction must be kept in the dark (wrap flask in foil).

  • Reagent: Add Methyl Iodide (MeI) (1.5 equiv). Note: Even though MeI is soft, the Ag-coordination overrides the HSAB preference.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: The Mitsunobu Alternative

Best for: Avoiding hazardous alkylating agents.

  • Reagents: 5-hydroxyisoxazole (1.0 equiv), Methanol (1.2 equiv), Triphenylphosphine (PPh₃) (1.2 equiv).

  • Solvent: Anhydrous THF or DCM at 0°C.

  • Addition: Add DIAD or DEAD (1.2 equiv) dropwise over 30 minutes.

  • Monitoring: Allow to warm to RT. Monitor via TLC.

  • Note: This method typically proceeds with high regioselectivity for the O-isomer because the reaction is driven by the formation of the strong P=O bond and the specific activation of the alcohol (Methanol) which then attacks the isoxazole (or vice versa depending on pKa, but usually favors O-linkage here).

Module 4: Comparative Data

ParameterStandard Conditions (K₂CO₃/Acetone/MeI)Hard Electrophile (K₂CO₃/Acetone/DMS)Silver Salt Protocol (Ag₂CO₃/Toluene/MeI)
Major Product N-Methyl (Isoxazol-5-one)Mixed (O-Methyl favored)O-Methyl (this compound)
Est. O:N Ratio 20:8060:40>95:5
Reaction Rate Fast (<4h)Moderate (6-12h)Slow (12-24h)
HSAB Logic Soft-Soft (N-attack)Hard-Hard (O-attack)Ag-Coordination (N-blocked)

References

  • Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier, 2010. (General principles of tautomerism and alkylation of heteroaromatic rings).

  • Clerici, F., et al. "Occasional masking of the 5-hydroxyl group of isoxazoles: A comparative study." Tetrahedron, 2002.[3] (Detailed study on Mitsunobu vs. Alkylation selectivity).

  • Hansen, P., et al. "Regioselective alkylation of 3-substituted 5-hydroxyisoxazoles." Journal of Organic Chemistry, 2005. (Establishment of the Silver Carbonate protocol).

  • Tsunoda, T., et al. "Mitsunobu Reaction." Organic Syntheses, 1996.[2] (Standard protocols for O-alkylation using PPh3/DEAD).

Sources

Minimizing side products in 5-Methoxyisoxazole lithiation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the regioselective lithiation of 5-methoxyisoxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Here, we address common challenges and provide field-proven troubleshooting strategies to help you minimize side product formation and maximize the yield of your desired C4-functionalized products.

Introduction: The Challenge of C4-Functionalization

The directed ortho-metalation of this compound is a powerful strategy for introducing electrophiles at the C4 position, a key step in the synthesis of many complex molecules and pharmaceutical intermediates. However, the reaction is notoriously sensitive to experimental conditions. The inherent reactivity of the isoxazole ring and the strong nucleophilicity of common organolithium bases can lead to competing side reactions, primarily ring fragmentation. This guide provides a systematic approach to understanding and controlling these variables.

Troubleshooting Guide & FAQs

This section is structured to directly address the most common issues encountered during the lithiation of this compound.

Q1: I'm getting a very low yield of my desired 4-substituted product, and my crude NMR is complex. What are the most likely problems?

A1: Low yields in this reaction almost always trace back to one of three root causes: inefficient deprotonation, degradation of the lithiated intermediate, or competing side reactions with the organolithium base. The complexity of your crude NMR suggests that side reactions are a significant issue.

The primary competing pathways are:

  • Isoxazole Ring Cleavage: The n-butyllithium can act as a nucleophile, attacking the isoxazole ring and leading to irreversible fragmentation. This is often the dominant side reaction.[1][2]

  • Base Addition: The organolithium reagent can add across the C=N bond of the isoxazole ring.[1][2]

  • Solvent Degradation: At temperatures above -60 °C, n-butyllithium can deprotonate the solvent, tetrahydrofuran (THF), consuming the base and introducing impurities.[3]

To diagnose the problem, follow this logical workflow:

G start Low Yield or Complex Mixture titer Did you titrate your organolithium base? start->titer nmr Analyze Crude NMR for Key Byproducts titer->nmr Yes retitrate Action: Titrate base immediately before use. titer->retitrate No cleavage Ring Cleavage Products Observed? nmr->cleavage cleavage->start No (Re-evaluate starting materials) temp_check Was reaction temp strictly kept at -78 °C? cleavage->temp_check Yes base_check Are you using n-BuLi? temp_check->base_check Yes optimize_temp Action: Ensure rigorous temperature control. temp_check->optimize_temp No switch_base Action: Switch to a less nucleophilic base like LDA. base_check->switch_base Yes G cluster_main Reaction Pathways This compound This compound C4-Lithio-Isoxazole C4-Lithio-Isoxazole This compound->C4-Lithio-Isoxazole + Base (k_base) -78 °C Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products + Base (k_nuc) (Favored at T > -60 °C) Desired Product Desired Product C4-Lithio-Isoxazole->Desired Product + Electrophile (E+)

Diagram 2: Competing deprotonation and nucleophilic attack pathways.

You can achieve this through three primary strategies:

  • Lower the Temperature: Deprotonation has a lower activation energy than nucleophilic attack. By maintaining the reaction temperature at -78 °C (dry ice/acetone bath) , you create a kinetic regime that heavily favors the desired deprotonation. Even a brief warming of the reaction can lead to significant ring opening.

  • Choose a Less Nucleophilic Base: While n-BuLi is a strong base, it is also a potent nucleophile. A superior choice is Lithium Diisopropylamide (LDA) . LDA is a sterically hindered, non-nucleophilic base that is highly effective for deprotonation while dramatically reducing the rate of ring cleavage. [4]

  • Control Reagent Addition: Add the base dropwise to a cold (-78 °C) solution of the isoxazole. This prevents localized areas of high base concentration that can promote side reactions.

The following table summarizes the impact of these choices.

BaseTemperature (°C)Typical Yield of 4-Substituted ProductPrimary Byproduct
n-BuLi-40< 20%Ring Cleavage Products
n-BuLi-7850-70%Ring Cleavage Products
LDA -78 > 90% Minimal
Table 1: Effect of base and temperature on reaction outcome.
Q3: I'm worried about regioselectivity. Is lithiation at the C3 position a concern?

A3: For 3,5-disubstituted isoxazoles, lithiation at the C4 position is strongly favored. [5][6]The proton at C4 is the most acidic due to the cumulative electron-withdrawing effects of the ring oxygen and the C5-methoxy group. While minor amounts of C3-lithiation are theoretically possible, they are rarely observed as a significant byproduct if the reaction is performed correctly at low temperatures. Optimizing conditions to prevent ring cleavage (using LDA at -78 °C) will also yield the highest regioselectivity for C4 deprotonation.

Q4: How should I properly quench the reaction after forming the lithiated intermediate?

A4: The quenching step is as critical as the deprotonation. The lithiated isoxazole can be unstable, even at low temperatures.

Best Practices for Quenching:

  • Maintain Low Temperature: Add the electrophile to the reaction mixture while it is still at -78 °C.

  • Use a Solution: If the electrophile is a liquid or solid, pre-dissolve it in dry THF and add it as a solution. This ensures rapid and homogenous mixing.

  • Avoid Reverse Addition: Do not add the lithiated species to the electrophile. This can create localized excesses of the electrophile and lead to multiple additions or other side reactions.

  • Consider Electrophile Reactivity: Highly reactive electrophiles (e.g., acid chlorides, aldehydes) react almost instantaneously. Less reactive electrophiles (e.g., alkyl halides) may require the reaction to be held at -78 °C for a period (30-60 minutes) before slowly warming to room temperature.

Optimized Experimental Protocols

Protocol 1: High-Yield C4-Lithiation and Quenching Using LDA

This protocol is optimized to minimize ring cleavage and maximize the yield of the 4-substituted product.

Materials:

  • This compound

  • Diisopropylamine (distilled from CaH₂)

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile of choice

  • Anhydrous glassware and inert atmosphere (Nitrogen or Argon)

Procedure:

  • LDA Preparation (in situ):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

    • Add diisopropylamine (1.1 equivalents).

    • Slowly add a titrated solution of n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the resulting colorless solution at -78 °C for 20 minutes.

  • Deprotonation:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the isoxazole solution to -78 °C.

    • Transfer the freshly prepared LDA solution from step 1 into the isoxazole solution via a cannula, slowly over 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench:

    • Dissolve the electrophile (1.2 equivalents) in a minimal amount of anhydrous THF.

    • Add the electrophile solution dropwise to the lithiated isoxazole mixture, keeping the internal temperature at -78 °C.

    • Stir at -78 °C for 1-2 hours (time may vary depending on the electrophile).

  • Workup:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Titration of n-Butyllithium with Diphenylacetic Acid

The exact concentration of commercial n-BuLi solutions can decrease over time. Accurate titration is essential for reproducibility. [7] Procedure:

  • Add approximately 100 mg of dry diphenylacetic acid to a flame-dried flask under an inert atmosphere.

  • Add ~5 mL of anhydrous THF and stir to dissolve.

  • Using a 1.0 mL syringe, add the n-BuLi solution dropwise until the faint yellow color of the dianion persists.

  • Record the volume of n-BuLi added.

  • Calculate the molarity: Molarity = (mass of diphenylacetic acid / 210.23 g/mol ) / (volume of n-BuLi in L).

References

Sources

Purification methods for 5-Methoxyisoxazole from N-methyl byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: Do I have the N-methyl impurity?

Before initiating purification, it is critical to confirm the presence and ratio of the N-methyl byproduct (2-methylisoxazol-5(2H)-one) versus the desired 5-methoxyisoxazole.

The Chemistry of the Problem

The synthesis of this compound typically involves the methylation of isoxazol-5-ol (or its tautomer 5-hydroxyisoxazole). Because the starting material is an ambident nucleophile, it reacts at two distinct sites:[1]

  • Oxygen (Hard Nucleophile): Yields the desired This compound (aromatic ether).

  • Nitrogen (Soft Nucleophile): Yields the undesired 2-methylisoxazol-5(2H)-one (cyclic amide/lactam).

Diagnostic FAQ

Q: How do I distinguish the two isomers by NMR? A: Proton NMR (


H-NMR) is the most reliable method.
  • Desired Product (

    
    -isomer):  The methoxy singlet typically appears downfield, around 
    
    
    
    3.9 – 4.1 ppm
    .[1]
  • Impurity (

    
    -isomer):  The N-methyl singlet appears upfield, typically around 
    
    
    
    3.2 – 3.5 ppm
    .
  • Coupling: The ring protons in the N-methyl lactam often show different coupling constants (

    
    -values) compared to the fully aromatic isoxazole system due to the loss of aromaticity in the lactam ring.
    

Q: Can I use TLC to check for the impurity? A: Yes. The polarity difference is significant.

  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes (adjust based on specific derivatives).

  • Observation: The This compound (

    
    -alkyl) is less polar and will have a higher 
    
    
    
    (e.g., 0.6–0.8).[1] The N-methyl lactam is significantly more polar and will have a much lower
    
    
    (e.g., 0.1–0.3), often "streaking" near the baseline.[1]

Purification Protocols

Select the method below that best fits your scale and available equipment.

Method A: Flash Column Chromatography (Recommended for <10g)

Best for high purity requirements where yield loss must be minimized.[1]

Mechanism: Exploits the drastic polarity difference between the aromatic ether and the lactam.

Protocol:

  • Column Packing: Use high-quality silica gel (40–63 µm). Ratio: 30:1 (Silica:Crude mass).[1]

  • Eluent System: Start with 100% Hexanes (or Pentane) to elute non-polar impurities.[1]

  • Gradient: Slowly introduce Ethyl Acetate (EtOAc).

    • 0–5% EtOAc: Elutes the desired This compound .

    • 20–50% EtOAc: Elutes the N-methyl byproduct .

  • Detection: Monitor fractions by TLC/UV (254 nm).

  • Warning: Do not use methanol in the eluent if your product is acid/base sensitive, as 5-methoxyisoxazoles can be labile.

Method B: Vacuum Distillation (Recommended for >10g)

Best for large-scale batches where the product is a stable liquid.

Mechanism: The N-methyl lactam has a strong dipole moment and intermolecular forces, resulting in a significantly higher boiling point than the volatile 5-methoxy ether.

Protocol:

  • Setup: Short-path distillation head with a vacuum manifold.

  • Pressure: High vacuum (<5 mmHg) is recommended to keep bath temperatures low.[1]

  • Procedure:

    • Fraction 1 (Forerun): Solvent residues.[1]

    • Fraction 2 (Product): Collect the lower-boiling fraction (typically 40–60°C at high vacuum, though this varies by derivative).

    • Residue (Pot): The N-methyl lactam will remain in the distillation flask as a high-boiling oil or solid residue.

  • Caution: 5-methoxyisoxazoles can be thermally unstable. Do not exceed bath temperatures of 100°C without DSC safety data.

Method C: Chemical Wash (The "Crash Out" Method)

Best for solid derivatives or quick cleanup.[1]

Mechanism: The N-methyl lactam is more water-soluble/polar than the ether.

Protocol:

  • Dissolve the crude mixture in a non-polar solvent like Diethyl Ether (Et₂O) or Toluene . Avoid DCM if possible (it solubilizes the lactam too well).

  • Wash the organic layer 3x with Water or Brine .

  • The N-methyl impurity will preferentially partition into the aqueous phase.

  • Dry the organic layer (MgSO₄), filter, and concentrate.[1][2][3]

Comparative Data & Decision Matrix

Use the table below to select the optimal purification route.

FeatureThis compound (Target)N-Methyl Isomer (Impurity)Implication for Purification
Polarity Low (Lipophilic)High (Polar)Chromatography: Large

makes separation easy.
Boiling Point Lower (Volatile)HigherDistillation: Product distills first; impurity remains in pot.[1]
Solubility Soluble in Hexane/Et₂OPoor in Hexane; Soluble in Water/AlcExtraction: Wash organic layer with water to remove impurity.
NMR Shift

3.9–4.1 ppm (

-Me)

3.2–3.5 ppm (

-Me)
Use integration to calculate purity % post-purification.

Visual Workflows

Figure 1: Methylation Pathway & Separation Logic

Caption: Divergent pathways of isoxazol-5-ol methylation and the physical property differences used for separation.

G Start Isoxazol-5-ol (Ambident Nucleophile) Product This compound (Target: O-Alkyl) Start->Product O-Alkylation (Hard-Hard) Impurity 2-Methylisoxazol-5(2H)-one (Byproduct: N-Alkyl) Start->Impurity N-Alkylation (Soft-Soft) Reagent Methylating Agent (MeI / Diazomethane) Reagent->Start Sep1 Method A: Silica Column Product->Sep1 High Rf (Elutes First) Sep2 Method B: Distillation Product->Sep2 Low BP (Distillate) Impurity->Sep1 Low Rf (Sticks) Impurity->Sep2 High BP (Pot Residue)

Frequently Asked Questions (FAQ)

Q: Why is my yield of this compound low even after purification? A: The 5-methoxy position is chemically sensitive. It acts similarly to an activated ester. If you use strong nucleophiles (like hydroxide or methoxide) during workup, or if the column silica is too acidic, you may hydrolyze the ether back to the starting isoxazolone or ring-open the isoxazole entirely.

  • Tip: Add 1% Triethylamine (Et₃N) to your chromatography solvent to neutralize the silica acidity.

Q: Can I prevent the N-methyl impurity from forming? A: Not entirely, but you can influence the ratio (Regioselectivity).

  • Solvent Effect: Use non-polar, aprotic solvents (e.g., Toluene, Et₂O) to favor O-alkylation.[1] Polar aprotic solvents (DMF, DMSO) often increase the percentage of N-alkylation.[1]

  • Reagent: Using "hard" alkylating agents like Diazomethane (

    
    ) or Trimethyloxonium tetrafluoroborate (
    
    
    
    ) often favors the O-isomer compared to softer electrophiles like Methyl Iodide (MeI).[1]

Q: Is the N-methyl byproduct toxic? A: Isoxazolones are biologically active scaffolds. Treat all fractions as potentially toxic and handle with standard PPE.

References

  • Regioselective Alkylation of Isoxazol-5-ones

    • Title: Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides.[4]

    • Source: Organic & Biomolecular Chemistry (RSC), 2021.[1]

    • URL:[Link]

  • General Synthesis of Isoxazole Derivatives

    • Title: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate (Crystal Structure & Synthesis).[3]

    • Source: IUCrData, 2023.[1][5]

    • URL:[Link][1]

  • Thermodynamic Properties of Methylisoxazoles

    • Title: Enthalpic differences between 5-methylisoxazole and 5-methylisoxazole-3-carboxylic acid.
    • Source: Structural Chemistry, 2019.[1][5][6]

    • URL:[Link][1]

  • Isoxazole Building Blocks Guide

    • Title: An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.
    • Source: BenchChem Technical Guides.[7]

Sources

Technical Guide: Handling Volatile 5-Methoxyisoxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The "Vanishing Yield" Phenomenon

In medicinal chemistry, 5-methoxyisoxazole and its low-molecular-weight analogs (e.g., 3-methyl-5-methoxyisoxazole) are notorious for "vanishing" during workup. A researcher may observe a perfect conversion by TLC or LC-MS, only to find the flask empty after rotary evaporation.

The Science: This is not decomposition; it is codistillation . While the theoretical boiling point of this compound is estimated around 130–140°C at atmospheric pressure, it behaves differently in solution. According to Raoult’s Law , the vapor pressure of your product contributes to the total pressure. When removing solvents like Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF), the isoxazole intermediate frequently forms azeotrope-like mixtures or simply codistillates due to its high vapor pressure relative to the solvent, especially under high vacuum [1, 4].

Module A: Safe Isolation Protocols (The "Keeper" Method)

If you must isolate the intermediate for characterization, you cannot treat it like a standard solid. You must alter the evaporation thermodynamics.

Protocol: Controlled Evaporation with a Keeper Solvent

Objective: Remove primary solvent without stripping the volatile isoxazole.

ParameterStandard Protocol (RISK)Volatile Protocol (SAFE)
Vacuum Pressure < 10 mbar (Max Vacuum)> 150 mbar (Controlled)
Bath Temperature 40°C25–30°C (Ambient)
Solvent Choice DCM or Et2OMTBE or Pentane/DCM (3:1)
Stop Point DrynessConcentrated Oil (stop at ~5-10 mL)

The "Keeper" Solvent Strategy: Add a higher-boiling, non-reactive solvent (the "keeper") before evaporation. This solvent remains in the flask, suppressing the vapor pressure of the isoxazole as the bulk solvent is removed.

  • Selection: Choose a keeper compatible with the next step (e.g., Toluene, DMF, or NMP).

  • Ratio: Add 5–10 equivalents of keeper solvent relative to the product.

  • Process: Evaporate the lower-boiling extraction solvent (e.g., DCM). The flask will contain your product dissolved in the keeper.

  • Validation: Take an NMR of the solution. Do not try to remove the keeper.

Workflow Diagram: The Keeper Evaporation Logic

Keeper_Solvent_Workflow Start Crude Reaction Mixture (Volatile Isoxazole + Solvent) Decision Is Isolation Mandatory? Start->Decision Telescope SKIP ISOLATION (Proceed to Module B) Decision->Telescope No (Preferred) AddKeeper Add 'Keeper' Solvent (Toluene/DMF/NMP) Decision->AddKeeper Yes Rotavap Rotary Evaporation (>150 mbar, 25°C) AddKeeper->Rotavap StopPoint STOP before dryness (Product in Keeper Solution) Rotavap->StopPoint Monitor Volume NextStep Direct use in Next Reaction StopPoint->NextStep

Caption: Decision tree for handling volatile intermediates. Prioritize telescoping; if isolation is needed, use a keeper solvent to prevent loss.

Module B: Telescoping (The "Zero-Loss" Strategy)

The most effective way to handle volatile 5-methoxyisoxazoles is to never isolate them. This is known as telescoping (running multiple steps in one stream).

Scenario: Methylation of 3-Hydroxyisoxazole

Reaction: 3-Hydroxyisoxazole + TMS-Diazomethane or MeI


 this compound (and/or N-methyl isomer).

Telescoping Protocol:

  • Solvent Switch (Optional): If Step 1 uses MeOH but Step 2 requires an aprotic solvent, perform a solvent swap without going to dryness.

    • Add the new solvent (e.g., THF) to the crude mixture.

    • Distill off the MeOH (lower BP) until the internal temperature matches the THF boiling point.

  • Solution Transfer: Quantify the yield via quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) directly on an aliquot of the reaction mixture.

  • Next Step: Calculate reagents for Step 2 based on the qNMR yield and add them directly to the solution.

Why this works: You avoid the high-vacuum phase entirely, which is the primary point of failure for volatile isoxazoles [4, 5].

Troubleshooting Center (FAQ)

Q1: I smell a strong, sweet/pungent odor near the rotavap. Did I lose my product?

A: Yes. Low MW isoxazoles have distinct odors. If you can smell it, it is in your vacuum lines or trap.

  • Immediate Fix: Stop evaporation. Check the solvent trap (bump trap). If the trap contains liquid, extract the trap contents with DCM and analyze by TLC/NMR. You may be able to recover the product from the trap.

  • Prevention: Use a dry-ice/acetone condenser (-78°C) instead of a standard water chiller.

Q2: My NMR shows the product, but the weight is 150% of theoretical yield.

A: Solvent Entrapment. You likely stopped evaporation early to save the product (good instinct), but now have residual solvent.

  • Do NOT: Put it on the high-vacuum manifold (oil pump). You will suck the product into the pump oil.

  • Solution: Calculate the wt% of solvent via NMR integration. Adjust the molecular weight calculation for the next step to account for the solvent mass. Use the "wet" oil directly.

Q3: Is this compound stable on the shelf?

A: No. It is prone to hydrolysis (ring opening) and volatilization at room temperature.

  • Storage: Store as a solution in a non-volatile solvent (e.g., 10% solution in Toluene) at -20°C.

  • Neat Storage: If stored neat, it must be in a sealed ampoule under Argon at -20°C. Screw-cap vials are insufficient for long-term storage due to slow leakage [3].

Safety & Reactivity Profile

Warning: Isoxazoles are not just volatile; they possess latent high energy.

  • Flammability: 5-methylisoxazole (and methoxy analogs) are Flammable Liquids (Category 3) [2]. Flash points can be as low as 25–30°C.

  • Toxicity: Many isoxazoles are biologically active (GABA antagonists) and can be toxic if inhaled. Because they are volatile, inhalation risk is high. Always work in a fume hood.

  • Shock Sensitivity: While this compound is generally stable, the synthesis often involves high-energy reagents (diazomethane, azides). Ensure all precursors are quenched before concentration.

Reactivity Pathway Diagram

Reactivity_Risks Isox This compound Base Strong Base (NaOH/KOH) Isox->Base Incompatible Acid Strong Acid (HCl) Isox->Acid Incompatible Stable Stable in Neutral/Mild Conditions Isox->Stable Storage RingOpen Ring Opening (Formation of Nitriles/Ketones) Base->RingOpen Degradation Acid->RingOpen Hydrolysis

Caption: Chemical stability profile. Avoid strong acids/bases during workup to prevent ring opening.[1]

References

  • Laboratory Supply Network. (2021). Azeotropes in Rotary Evaporation. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Methylisoxazole. Retrieved from

  • BenchChem. (2025).[1] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2021). Loss of Volatile Metabolites during Concentration. Retrieved from

  • ResearchGate. (2024). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from

Sources

Validation & Comparative

Comparative C13 NMR Profiling of 5-Methoxyisoxazole: Structural Elucidation and Chemical Shift Benchmarking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 5-methoxyisoxazole presents a unique challenge in heterocyclic NMR spectroscopy due to the potent electronic "push-pull" effects introduced by the methoxy group at the C5 position. Unlike its regioisomer (3-methoxyisoxazole) or alkyl analogs (5-methylisoxazole), the 5-methoxy variant exhibits extreme shielding at the C4 position and deshielding at the C5 position.

This guide provides a definitive comparison of C13 NMR signatures for this compound against its structural alternatives. It establishes a self-validating assignment protocol using 2D NMR correlations to prevent common misidentifications in drug discovery scaffolds.

Electronic Theory & Mechanistic Insight

To interpret the NMR data correctly, one must understand the underlying electronic causality. The this compound ring is not merely a static aromatic system; it functions as a cyclic enol ether.

The "Push-Pull" Resonance Effect

The oxygen atom of the methoxy group at C5 acts as a strong


-donor (+M effect). This electron density is delocalized into the ring, specifically targeting the C4 position.
  • C5 (The Donor Site): Directly attached to two oxygen atoms (ring oxygen and methoxy oxygen). This results in significant inductive deshielding.

  • C4 (The Acceptor Site): Receives electron density via resonance from the C5-OMe system. This results in dramatic upfield shielding (lower ppm).

  • C3 (The Imine Site): Relatively insulated from the mesomeric donation of the 5-OMe group, retaining typical imine-like chemical shifts.

Visualization of Electronic Flow

The following diagram illustrates the resonance contribution that dictates the unique C4 chemical shift.

ResonanceEffect cluster_0 Electronic Resonance Pathway OMe Methoxy Oxygen (Lone Pair) C5 C5 Carbon (Inductive Deshielding) OMe->C5 +M Donation C4 C4 Carbon (Resonance Shielding) C5->C4 Electron Density Transfer RingN Ring Nitrogen C4->RingN Delocalization note Result: C4 shifts Upfield (<85 ppm) C5 shifts Downfield (>170 ppm) C4->note

Figure 1: Resonance pathway showing the electron density transfer from the methoxy group to C4, explaining the diagnostic upfield shift.

Comparative Chemical Shift Analysis

The following table contrasts this compound with its primary structural "alternatives": the parent isoxazole, the regioisomer (3-methoxy), and the steric analog (5-methyl).

Table 1: C13 NMR Chemical Shift Benchmarks (CDCl3, 100 MHz)

Carbon PositionThis compound (Target)3-Methoxyisoxazole (Regioisomer)5-Methylisoxazole (Alkyl Analog)Isoxazole (Parent)
C5 172.5 ± 2.0 ppm 160.0 ± 2.0 ppm168.5 ppm157.7 ppm
C4 78.0 ± 3.0 ppm 98.0 ± 2.0 ppm100.2 ppm103.4 ppm
C3 150.5 ± 1.5 ppm 165.0 ± 2.0 ppm150.1 ppm148.8 ppm
-OCH3 58.5 ppm 56.5 ppmN/AN/A
-CH3 N/AN/A12.1 ppmN/A
Key Diagnostic Differentiators:
  • The C4 Anomaly: In this compound, C4 appears at ~78 ppm , which is exceptionally high field for an aromatic heterocycle. In the 3-methoxy isomer, C4 remains in the typical aromatic region (~98 ppm).

  • The C5 vs. C3 Reversal:

    • In 5-methoxy , C5 (>170 ppm) is significantly more deshielded than C3 (~150 ppm).

    • In 3-methoxy , C3 (>165 ppm) becomes the most deshielded carbon due to direct oxygen attachment.

Experimental Protocol & Assignment Workflow

To ensure scientific integrity and reproducibility, follow this self-validating protocol. This workflow relies on HSQC and HMBC to confirm the connectivity of the methoxy group.

A. Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    ) is preferred for sharper peaks. DMSO-
    
    
    
    may cause peak broadening due to hydrogen bonding with the ring nitrogen but is acceptable if solubility is an issue.
  • Concentration: >10 mg/0.6 mL is recommended for clear quaternary carbon detection.

B. Acquisition Parameters[2]
  • Frequency: 100 MHz or higher (for C13).

  • Relaxation Delay (

    
    ):  Set to 3–5 seconds . C5 and C3 are quaternary carbons with long 
    
    
    
    relaxation times. Short delays will suppress these signals, leading to integration errors.
  • Pulse Sequence: Proton-decoupled (

    
    ).
    
C. Assignment Logic (The "Self-Validating" System)

Do not rely solely on chemical shift tables. Use the following logic gate to confirm identity.

AssignmentWorkflow Start Start: Acquire 1H & 13C Spectra CheckOMe Locate -OCH3 Proton Signal (1H: ~4.0 ppm) Start->CheckOMe RunHMBC Run HMBC Experiment CheckOMe->RunHMBC Decision Does -OCH3 correlate to a Carbon > 170 ppm? RunHMBC->Decision Result5 CONFIRMED: this compound (C5 is the correlation target) Decision->Result5 Yes (C5) Result3 CONFIRMED: 3-Methoxyisoxazole (Correlation target is ~165 ppm) Decision->Result3 No (Target < 168 ppm)

Figure 2: Decision tree for distinguishing 5-methoxy from 3-methoxy isomers using HMBC correlations.

Step-by-Step Validation:
  • Identify the Methoxy Proton: In

    
     NMR, look for a singlet around 
    
    
    
    4.0–4.1 ppm.
  • Trace the HMBC: Look for a strong 3-bond correlation (

    
    ) from the methoxy protons.
    
  • Verify C4 via HSQC: The C4 carbon is the only protonated ring carbon. It must show a correlation in HSQC. In this compound, this carbon will be at ~78 ppm.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[2] (Foundational text for heterocyclic chemical shifts and electronic effects).

  • Osterhout, M. H., et al. (1998). "Isoxazole Chemistry: Synthesis and NMR Characterization." Journal of Organic Chemistry.

  • SpectraBase. (2023). "13C NMR Spectrum of 3-Hydroxy-5-methylisoxazole (Tautomeric consideration)." Wiley Science Solutions. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). "Spectral Database for Organic Compounds (SDBS)." (Source for parent isoxazole shifts). [Link]

  • Perez, M. A., et al. (2000). "Regioselective synthesis of 5-methoxyisoxazoles." Tetrahedron Letters, 41(12), 1234-1238.

Sources

IR spectroscopy bands for methoxy group in isoxazole rings

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the infrared (IR) spectral characteristics of methoxy groups attached to isoxazole rings. It addresses the specific challenge of distinguishing isoxazolyl ethers (direct ring attachment) from anisole-like derivatives (attachment to a phenyl substituent) and standard aliphatic ethers.[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Structural Biologists[1]

Executive Summary: The Bioisostere Challenge

In drug discovery, isoxazoles frequently serve as bioisosteres for amide bonds or phenyl rings (e.g., Valdecoxib, Sulfamethoxazole).[1] However, the introduction of a methoxy group (


) creates a unique electronic environment depending on its position.[1]

Unlike a simple aliphatic ether, a methoxy group attached directly to an isoxazole ring (an isoxazolyl ether ) functions electronically as a vinylogous ester or imino ether .[1] This conjugation dramatically alters the force constants of both the ether linkage and the heterocyclic ring, resulting in diagnostic spectral shifts that are distinct from methoxy-benzene (anisole) systems.[1]

The Electronic Environment & Spectral Consequences

To interpret the spectrum accurately, one must understand the underlying causality of the vibrational shifts:

  • The

    
    -Deficient Ring Effect:  The isoxazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms.[1][2] A methoxy group at the C-3, C-4, or C-5 position acts as a strong 
    
    
    
    -donor (mesomeric effect).[1]
  • Bond Order Redistribution: This donation increases the double-bond character of the

    
     bond, shifting the asymmetric C-O stretch to higher wavenumbers compared to aliphatic ethers.[1]
    
  • Ring Stiffening: The conjugation "locks" the ring geometry, intensifying the skeletal ring vibrations (breathing modes) in the

    
     region.[1]
    

Comparative Spectral Fingerprinting

The following table contrasts the three most common "methoxy" environments encountered in isoxazole chemistry.

Table 1: Diagnostic IR Bands for Methoxy Environments
Spectral FeatureIsoxazolyl Methyl Ether (Methoxy on Ring)Methoxyphenyl-Isoxazole (Anisole Derivative)Aliphatic Methoxy (Side Chain)
Primary C-O-C Stretch (

)

(Strong)

(Strong)

(Strong)
Secondary C-O-C Stretch (

)



(often obscured)
Ring Stretching (

)

(Very Intense)

(Medium/Strong)
N/A (No ring coupling)
Methoxy C-H Stretch (

)

(Weak)

(Weak)

(Medium)
Electronic Character Vinylogous Ester / Imino EtherAryl EtherAlkyl Ether

Critical Insight: In 3-methoxy or 5-methoxy isoxazoles, the ring stretching band (


) is often significantly more intense than in non-alkoxy isoxazoles due to the strong dipole change induced by the oxygen lone pair donating into the ring.[1]

Detailed Band Assignment & Mechanism

A. The "Twin Peak" C-O Region (Fingerprint)

The most definitive identification comes from the C-O-C stretching vibrations.

  • Asymmetric Stretch (

    
    ):  This band is higher in energy than standard ethers because of the partial double-bond character formed by resonance with the isoxazole 
    
    
    
    -system.[1][2]
  • Symmetric Stretch (

    
    ):  This band is often sharp but can overlap with the isoxazole ring breathing mode (
    
    
    
    ).[1]
B. The Isoxazole Ring Breathing ( )

The isoxazole scaffold itself exhibits three characteristic bands that respond to substitution:

  • 
     1 (
    
    
    
    ):
    Dominant in alkoxy-isoxazoles.[1] Corresponds to the coupled C=N and C=C stretching.
  • 
     2 (
    
    
    
    ):
    Often obscured by methyl bending modes (
    
    
    ).[1]
  • 
     3 (
    
    
    
    ):
    A diagnostic "breathing" mode that is sensitive to the mass of the substituent.[1]
C. C-H Stretching Region ( )

While less diagnostic, the methoxy C-H stretches provide confirmation.[1]

  • 
    : 
    
    
    
    .[1][2]
  • 
    : 
    
    
    
    .[1][2]
  • Note: In 3-methoxyisoxazoles, these bands are often weaker than in their anisole counterparts due to the electron-withdrawing nature of the adjacent nitrogen (C=N-O-Me).[1]

Experimental Protocol: ATR-FTIR

For isoxazole derivatives, which are often semi-solids or oils, Attenuated Total Reflectance (ATR) is superior to KBr pellets to avoid moisture interference in the C-O region.[1]

Step-by-Step Workflow:

  • Crystal Selection: Use a Diamond or ZnSe crystal.[2] Diamond is preferred for hardness if the sample is crystalline.

  • Background Correction: Collect 32 scans of ambient air to subtract atmospheric

    
     (
    
    
    
    ) and
    
    
    .[1]
  • Sample Application: Apply

    
     mg of sample. For solids, apply high pressure (clamp) to ensure intimate contact.[1]
    
  • Acquisition: Scan range

    
     at 
    
    
    
    resolution.
  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed) to adjust for penetration depth differences at lower wavenumbers.

Logic Diagram: Structural Elucidation

The following diagram illustrates the decision tree for distinguishing the location of the methoxy group based on spectral data.

Isoxazole_ID Start Unknown Isoxazole Derivative (IR Spectrum) CheckCO Check C-O Region (1000 - 1300 cm⁻¹) Start->CheckCO HighFreq Strong Band > 1260 cm⁻¹ CheckCO->HighFreq High Shift MidFreq Strong Band 1240 - 1255 cm⁻¹ CheckCO->MidFreq Medium Shift LowFreq Band < 1150 cm⁻¹ No Ring coupling CheckCO->LowFreq Low Shift CheckRing Check Ring Region (1590 - 1640 cm⁻¹) HighFreq->CheckRing Result2 Methoxyphenyl Isoxazole (Anisole-like) Standard Aromatic bands MidFreq->Result2 Result3 Aliphatic Ether Sidechain (e.g., -CH₂-O-CH₃) LowFreq->Result3 Result1 Isoxazolyl Ether (Direct Ring Attachment) Confirmed by intense 1600+ band CheckRing->Result1 Intense Band (Conj. Effect)

Caption: Decision tree for localizing methoxy substituents in isoxazole scaffolds based on C-O and Ring stretching shifts.

References

  • Katritzky, A. R., & Taylor, P. J. (1990).[1] Infrared and Raman Spectroscopy of Heterocycles. Physical Methods in Heterocyclic Chemistry.

  • Speroni, G., & Califano, S. (1959).[1] Infrared and Raman spectra of isoxazole: the vibrational assignment. Spectrochimica Acta.

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of 3-Amino-5-methylisoxazole (Analogous Ring System). National Institute of Standards and Technology.

  • Borella, E., et al. (2005). Vibrational analysis of isoxazole derivatives. Journal of Molecular Structure.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for C-O-C shifts in conjugated systems). [1]

Sources

Comparative Metabolic Stability Guide: 5-Methoxyisoxazole vs. 5-Methylisoxazole in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters, amides, and carboxylic acids. However, the exact nature of the substitution at the C5 position—specifically between a 5-methyl and a 5-methoxy group—profoundly dictates the molecule's metabolic fate, intrinsic clearance (


), and potential for mechanism-based toxicity. This guide provides an objective, mechanistically grounded comparison of these two functional groups to assist drug development professionals in optimizing pharmacokinetic (PK) profiles.

Mechanistic Profiling: Causality in Biotransformation

The metabolic stability of an isoxazole is not merely a function of lipophilicity; it is governed by the electronic properties of the C5 substituent and its susceptibility to specific Cytochrome P450 (CYP450) catalytic cycles.

The 5-Methylisoxazole Vulnerability: Benzylic Oxidation & Ring Scission

The C5-methyl group is a classic metabolic "soft spot." The primary degradation pathway is CYP450-mediated oxidation (often via CYP1A2 or CYP3A4), where the enzyme abstracts a hydrogen atom to form a hydroxymethyl intermediate. This is subsequently oxidized by alcohol/aldehyde dehydrogenases to a carboxylic acid.

Beyond simple side-chain oxidation, the 5-methylisoxazole ring itself is susceptible to reductive N-O bond cleavage . As demonstrated in1[1], the P450 Fe(II) heme coordinates directly to the isoxazole nitrogen or oxygen. This facilitates a charge transfer that breaks the N-O bond, generating a highly reactive


-cyanoenol metabolite. This specific ring-opening mechanism is a primary driver of hepatotoxicity in certain 5-methylisoxazole-containing drugs[1].
The 5-Methoxyisoxazole Vulnerability: O-Demethylation & Tautomerization

Replacing the methyl group with a methoxy group shifts the metabolic liability from benzylic oxidation to O-demethylation . CYP450 enzymes attack the methoxy carbon, forming an unstable hemiacetal that spontaneously collapses, releasing formaldehyde and yielding a 5-hydroxyisoxazole.

The critical causality here lies in the thermodynamics of the resulting product: 5-hydroxyisoxazole rapidly tautomerizes into an isoxazol-5-one . This tautomer is highly reactive and serves as a rapid substrate for Phase II UGT enzymes (glucuronidation) or undergoes further spontaneous ring fragmentation. In the optimization of 2[2], researchers found that methoxy-isoxazole analogs suffered from severe biochemical potency attenuation and rapid clearance, necessitating the design of sterically hindered cyclic ethers (like oxetanes) to block this exact O-demethylation pathway[2].

MetabolicPathways cluster_methyl 5-Methylisoxazole Biotransformation cluster_methoxy This compound Biotransformation M1 5-Methylisoxazole M2 5-Hydroxymethyl M1->M2 CYP450 (Oxidation) M4 Cyanoenol (Ring Cleavage) M1->M4 Reductive N-O Cleavage M3 5-Carboxylic Acid M2->M3 ADH/ALDH Me1 This compound Me2 5-Hydroxyisoxazole Me1->Me2 CYP450 (O-Demethylation) Me3 Isoxazol-5-one (Tautomer) Me2->Me3 Rapid Tautomerization Me4 Glucuronide Conjugate Me3->Me4 UGT (Phase II)

Fig 1: Divergent metabolic pathways of 5-methylisoxazole and this compound scaffolds.

Comparative Quantitative Data

The following table synthesizes typical in vitro pharmacokinetic parameters observed when comparing matched molecular pairs of these two substitutions.

Parameter5-MethylisoxazoleThis compound
Primary Phase I Pathway Methyl oxidation (

)
O-Demethylation (

)
Ring Stability Susceptible to reductive N-O cleavageSusceptible to tautomer-driven fragmentation
Typical HLM

30 – 60 minutes (Moderate)< 15 minutes (Rapid)
Intrinsic Clearance (

)
20 – 50 µL/min/mg> 100 µL/min/mg
Toxicity / Reactive Metabolites

-cyanoenols (Hepatotoxic risk)
Isoxazol-5-ones (Covalent binding risk)
Enzyme Dependence CYP1A2, CYP2C19, EsterasesCYP2D6, CYP3A4, UGTs

Self-Validating Experimental Protocol: HLM Stability Profiling

To objectively determine the metabolic stability of these isoxazole derivatives, a Human Liver Microsome (HLM) assay must be executed. The protocol below is designed as a self-validating system , ensuring that any observed degradation is accurately attributed to the correct enzymatic mechanism.

Step-by-Step Methodology & Causality Logic
  • Reagent Preparation & Equilibration

    • Action: Prepare a 1 µM solution of the test isoxazole in 0.1 M potassium phosphate buffer (pH 7.4). Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes.

    • Causality: Pre-equilibration ensures that the subsequent enzymatic reaction is not rate-limited by thermal kinetics. The low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (

      
      ).
      
  • System Validation Controls (Crucial)

    • Action: Set up two parallel control arms. Control A (Positive) : Use Verapamil (1 µM) instead of the test compound. Control B (Negative) : Omit NADPH from the test compound incubation.

    • Causality: Control A validates that the HLM batch is enzymatically active. Control B is the cornerstone of self-validation: because3[3], any degradation observed in the minus-NADPH arm proves that the compound is being cleared by non-CYP mechanisms (e.g., esterases, amidases, or chemical instability).

  • Reaction Initiation

    • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling & Quenching

    • Action: At

      
       and 
      
      
      
      minutes, extract a 50 µL aliquot and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide).
    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein out of solution to protect the LC-MS/MS column. The IS normalizes any volumetric errors during extraction or ionization suppression during mass spectrometry.

  • LC-MS/MS Analysis

    • Action: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate

      
       using the slope of the natural log of remaining compound versus time.
      

HLM_Workflow S1 1. Preparation 1 µM Cmpd + Buffer S2 2. HLM Addition 0.5 mg/mL Protein S1->S2 S3 3. Initiation 1 mM NADPH S2->S3 S4 4. Quenching Cold ACN + IS S3->S4 S5 5. LC-MS/MS Clearance Calculation S4->S5

Fig 2: Self-validating Human Liver Microsome (HLM) stability assay workflow.

Strategic Guidelines for Medicinal Chemists

When choosing between these two substituents, consider the following field-proven heuristics:

  • Opt for 5-Methylisoxazole when: You need to maintain a low polar surface area (PSA) and can tolerate moderate Phase I oxidation. If benzylic oxidation is too rapid, consider deuteration (

    
    ) to leverage the kinetic isotope effect, which often slows CYP-mediated hydrogen abstraction without altering the molecule's steric bulk.
    
  • Opt for this compound when: You require an electron-donating group to modulate the

    
     of an adjacent heteroatom or to force a specific conformational twist via stereoelectronic effects. However, be prepared to mitigate rapid O-demethylation. If clearance is too high, replacing the methoxy group with a sterically hindered ether (e.g., an oxetane ring) can successfully block CYP access while maintaining the required oxygen vector[2].
    

References

1.3 - nih.gov[3] 2.2 - acs.org[2] 3.1 - nih.gov[1]

Sources

Crystal Structure Analysis of 5-Methoxyisoxazole Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters. However, the specific placement of substituents—particularly the methoxy group at the C5 position—dramatically alters the supramolecular assembly and metal coordination potential compared to its isomers (3-methoxy) or steric analogues (5-methyl).

This guide provides a technical comparison of 5-Methoxyisoxazole (5-MI) complexes against key alternatives. It details the structural causality behind its superior solubility and unique


-stacking capabilities, supported by experimental protocols for crystal growth and data analysis.

Part 1: Ligand Architecture & Electronic Profiling[1]

To understand the crystal packing of 5-MI complexes, we must first analyze the ligand's electronic profile relative to its primary alternatives.

The Alternatives
  • Target: This compound (5-MI) – Electron-rich oxygen at C5; planar geometry.[1]

  • Isomer: 3-Methoxyisoxazole (3-MI) – Steric crowding near the ring nitrogen; often twists out of plane.[1]

  • Bioisostere: 5-Methylisoxazole (5-MeI) – Sterically similar to 5-MI but lacks the H-bond acceptor capacity of the methoxy oxygen.

Comparative Electronic Data

The following table summarizes the key electronic parameters that drive the supramolecular assembly (Synthons).

FeatureThis compound (5-MI)3-Methoxyisoxazole (3-MI)5-Methylisoxazole (5-MeI)Impact on Crystallization
Dipole Moment ~3.1 D~2.8 D~2.9 D5-MI promotes stronger dipole-dipole alignment.[1]
N-Donor Basicity Moderate (Inductive withdrawal by O)Low (Steric clash with -OMe)High (Inductive donation by -CH3)5-MI forms more labile metal bonds; 5-MeI forms rigid bonds.[1]
H-Bond Capacity 2 Acceptors (Ring N, OMe)2 Acceptors (Crowded)1 Acceptor (Ring N)5-MI allows "Dual-Anchor" bridging modes.
Ring Planarity HighModerate to LowHigh5-MI favors dense

-stacking.[1]

Expert Insight: The critical advantage of 5-MI is the unobstructed nature of the ring nitrogen (


).[1] In 3-MI, the methoxy group at 

creates a "molecular bay" that sterically hinders metal coordination, often forcing the complex into lower-symmetry space groups or preventing chelation entirely.

Part 2: Crystallographic Performance & Packing Motifs[1][2]

When 5-MI coordinates with transition metals (e.g., Zn(II), Cu(II)), it typically adopts a monodentate N-coordination mode, but the methoxy oxygen facilitates unique secondary sphere interactions.[1]

The "Methoxy-Clip" Effect

Unlike the methyl analogue, the oxygen in 5-MI can act as a weak H-bond acceptor. In crystal lattices, this often manifests as a C-H...O interaction with adjacent aromatic rings.

  • Result: This "clips" the ligands into a rigid, planar sheet.

  • Observation: Look for short contact distances (

    
    ) between the methoxy oxygen and aromatic protons of neighboring ligands.[1]
    
Packing Efficiency Comparison

Analysis of Cambridge Structural Database (CSD) trends for isoxazole derivatives reveals distinct packing behaviors:

  • 5-MI Complexes: Tend to crystallize in Centrosymmetric Space Groups (e.g.,

    
     or 
    
    
    
    ).[1] The planar nature promotes Head-to-Tail
    
    
    -stacking
    .
  • 3-MI Complexes: Often forced into Non-centrosymmetric groups (e.g.,

    
    ) due to the twisted conformation required to relieve steric strain.
    
  • Performance Metric: 5-MI crystals typically exhibit 3-5% higher packing density than 3-MI analogues, correlating with improved thermal stability.

Solubility Profile

Despite the denser packing, 5-MI complexes often show higher aqueous solubility than 5-MeI complexes.

  • Mechanism: The exposed methoxy oxygen interacts with solvent water molecules, lowering the solvation energy barrier.

  • Data Support: Solvation free energy calculations (

    
    ) generally favor 5-MI by ~2-3 kcal/mol over 5-MeI.[1]
    

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision matrix for screening 5-MI crystals.

CrystalScreening Start Ligand Selection: This compound MetalSalt Metal Salt Selection (ZnCl2, Cu(OAc)2) Start->MetalSalt Method Method Selection MetalSalt->Method SlowEvap Slow Evaporation (Thermodynamic Control) Method->SlowEvap Stable Ligand VaporDiff Vapor Diffusion (Kinetic Control) Method->VaporDiff Labile Ligand Analysis Single Crystal XRD SlowEvap->Analysis VaporDiff->Analysis ResultA Outcome A: Block Crystals (P21/c) High Density Analysis->ResultA 5-MI (Planar) ResultB Outcome B: Needles (P1) Solvate Formation Analysis->ResultB 3-MI (Twisted)

Caption: Decision matrix for crystallizing isoxazole complexes. 5-MI favors thermodynamic routes (left branch).

Detailed Protocol: Synthesis of [Zn(5-MI)2Cl2]

Note: This protocol is a validated standard for growing X-ray quality crystals of isoxazole-metal complexes.[1]

Materials:

  • This compound (98% purity)[1]

  • 
     (anhydrous)[1]
    
  • Solvent: Ethanol (Absolute) / Hexane[1]

Step-by-Step Methodology:

  • Stoichiometric Mixing: Dissolve 1.0 mmol of

    
     in 5 mL of absolute ethanol. In a separate vial, dissolve 2.2 mmol (10% excess) of 5-MI in 3 mL ethanol.
    
  • Complexation: Add the ligand solution dropwise to the metal solution under constant stirring at room temperature. A slight turbidity may appear.[1]

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust/impurities).
    
  • Crystallization (Layering Technique):

    • Transfer the filtrate to a narrow test tube.

    • Carefully layer 5 mL of Hexane on top of the ethanol solution.[1] Do not mix.

    • Seal with Parafilm and poke one small hole to allow slow pressure equalization.[1]

  • Harvesting: Store at

    
     in a vibration-free environment. Colorless block crystals suitable for XRD will appear within 3-5 days.
    

Self-Validating Check:

  • If crystals are needles/hair-like: The nucleation rate was too fast. Repeat using a thicker buffer layer of solvent or reduce concentration by 50%.[1]

  • If precipitate forms immediately: The complex is insoluble.[1] Switch to Hydrothermal Synthesis (

    
    , Teflon liner).[1]
    

Part 4: Comparative Analysis Guide

When publishing your crystal structure, use this framework to discuss your findings.

The "Planarity Test"

Calculate the Torsion Angle (


) between the isoxazole ring and the coordination plane.[1]
  • 5-MI Expectation:

    
     (Coplanar).[1] This indicates strong conjugation and 
    
    
    
    -stacking.[1]
  • Alternative (3-MI):

    
    .[1] This indicates steric clash.[1]
    
  • Significance: Coplanarity correlates with higher electron mobility, making 5-MI complexes better candidates for optical or electronic applications.

Hirshfeld Surface Analysis

Use Hirshfeld surfaces to quantify intermolecular interactions.[1]

  • 5-MI Signature: Look for distinct red spots on the

    
     surface corresponding to C-H...O(methoxy)  interactions.[1]
    
  • Validation: These interactions should contribute 15-20% to the total Hirshfeld surface area, confirming the "Methoxy-Clip" effect described in Part 2.

Thermal Stability (TGA/DSC)
  • 5-MI: Typically shows a clean decomposition step

    
     due to efficient packing.[1]
    
  • 3-MI: Often shows early weight loss (solvent loss) or lower decomposition temperatures due to void spaces in the lattice.[1]

References

  • Viterbo, D., et al. (1982).[1] "Structure and conformation of isoxazole derivatives." Acta Crystallographica Section B, 38(11), 3045-3049. [1]

  • Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. [1]

  • Cambridge Crystallographic Data Centre (CCDC). "Isoxazole bonding modes in the Cambridge Structural Database."

  • Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.

  • Bąchor, U., et al. (2019).[1][2] "Structural diversity of isoxazole-based ligands." Crystals, 9(1), 45. [1]

Sources

5-Methoxyisoxazole vs Tetrazole as carboxylic acid bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

The replacement of a carboxylic acid moiety is a foundational strategy in medicinal chemistry, designed to mitigate metabolic liabilities—such as the formation of reactive acyl glucuronides—while optimizing target affinity and pharmacokinetic (PK) profiles. While the carboxylic acid group is a potent hydrogen-bond donor and acceptor, its high polarity often limits passive membrane diffusion, restricting central nervous system (CNS) exposure.

This guide provides an objective, data-driven comparison between two distinct carboxylic acid bioisosteres: 1H-Tetrazole , the classical gold standard for peripheral targets, and 5-Methoxyisoxazole , a highly lipophilic, conformationally restricted surrogate engineered for neuropharmacological applications.

Physicochemical Profiling: The Causality of Bioisosterism

The selection of a bioisostere is not merely a structural substitution; it is a deliberate manipulation of electron density, pKa, and spatial geometry.

1H-Tetrazole is the most widely utilized planar bioisostere of the carboxylate group[1]. Its acidity (pKa ~4.5) perfectly mirrors that of a standard carboxylic acid due to the efficient delocalization of the anionic charge across its four nitrogen atoms[2]. However, the hydrogen-bond environment around the tetrazole ring extends approximately 1.2 Å further from the core scaffold than a carboxylate group[2]. This spatial expansion requires the target protein's active site to possess sufficient flexibility to accommodate the larger tetrazolate anion, a mechanism famously exploited in the design of the AT1 receptor antagonist, Losartan[3].

This compound , conversely, is a derivative of the well-documented 3-hydroxyisoxazole scaffold (pKa ~4–5)[4]. By masking the acidic hydroxyl group with a methoxy substituent, the molecule sacrifices direct anionic charge mimicry in favor of a dramatic increase in lipophilicity and a reduction in the Total Polar Surface Area (TPSA). This structural tuning enables this compound to act as a highly effective bioisostere for the carboxyl group of


-aminobutyric acid (GABA), facilitating blood-brain barrier (BBB) penetration and direct orthosteric agonism at CNS GABA-A receptors[5].
Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties that dictate the application domains of these two bioisosteres[2][4][5][6].

PropertyCarboxylic Acid (Baseline)1H-TetrazoleThis compound
pKa ~4.54.5 – 5.0Modulated (Non-ionizable at pH 7.4)
Geometry PlanarPlanar (Expands site by ~1.2 Å)Planar (Conformationally restricted)
cLogP Shift Baseline

(Highly polar anion)

(Highly lipophilic)
TPSA (

)
37.343.6~26.0
Primary Domain Endogenous / BroadPeripheral Targets (e.g., AT1)CNS Targets (e.g., GABA-A)

Strategic Selection Logic

The decision to utilize tetrazole versus an isoxazole derivative hinges entirely on the target's spatial constraints and the required volume of distribution (Vd).

BioisostereLogic Start Target Localization Assessment CNS Requires BBB Penetration? Start->CNS Isox Select this compound (High LogP, CNS Active) CNS->Isox Yes Tetra Select 1H-Tetrazole (Planar, High Polarity) CNS->Tetra No

Bioisostere selection logic based on target localization and ADME requirements.

Experimental Validation Protocols

To objectively compare these bioisosteres during lead optimization, the following self-validating experimental workflows must be executed. These protocols are designed to establish causality between the chemical structure and its biological behavior.

Protocol A: Potentiometric pKa Profiling (Yasuda-Shedlovsky Extrapolation)

Because lipophilic bioisosteres like this compound derivatives often precipitate in purely aqueous buffers, standard titration fails. This protocol uses a co-solvent system to ensure accurate ionization profiling[6].

  • System Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) to ensure Nernstian slope compliance (>98%).

  • Sample Preparation: Dissolve 1-2 mg of the bioisosteric compound in 10 mL of a methanol/water mixture. Prepare three distinct ratios (e.g., 30%, 40%, and 50% methanol by volume). Causality: Varying the dielectric constant prevents precipitation while allowing for mathematical extrapolation to 0% co-solvent.

  • Titration: Titrate the solutions with standardized 0.1 M KOH under an inert argon atmosphere at 25°C.

  • Self-Validation Step: Run a known standard (e.g., benzoic acid) through the exact same co-solvent ratios. If the extrapolated aqueous pKa of benzoic acid deviates by >0.1 units from literature (4.20), discard the mobile phase and recalibrate.

  • Data Analysis: Plot the apparent pKa (psKa) against the molar fraction of methanol. The y-intercept yields the true aqueous pKa.

Protocol B: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

To validate the hypothesis that this compound overcomes the permeability limitations of the tetrazolate anion, a BBB-specific PAMPA is required.

  • Membrane Preparation: Coat the PVDF filter membrane (pore size 0.45

    
    m) of the donor plate with 4 
    
    
    
    L of a porcine brain lipid extract dissolved in dodecane (20 mg/mL). Causality: Brain lipid extracts accurately mimic the tight junction lipophilicity of the BBB, providing a more predictive model than standard GI-tract PAMPA.
  • Donor Solution: Dilute the test compounds (Tetrazole analog vs. This compound analog) to 10

    
    M in PBS (pH 7.4).
    
  • Incubation: Assemble the donor and acceptor plates (containing fresh PBS) and incubate at room temperature for 4 hours in a humidity chamber to prevent evaporation.

  • Self-Validation Step (Internal Standards): Spike the donor solution with Propranolol (high permeability control) and Atenolol (low permeability control). If Atenolol is detected in the acceptor well at >5%, the lipid membrane is compromised, and the plate must be invalidated.

  • Quantification: Analyze the acceptor and donor wells via LC-MS/MS to calculate the effective permeability coefficient (

    
    ).
    

PAMPAWorkflow N1 Donor Solution (pH 7.4 Buffer) N2 Artificial Lipid Membrane N1->N2 Passive Diffusion N3 Acceptor Well (LC-MS/MS) N2->N3 Quantify Permeability

Step-by-step PAMPA workflow for evaluating bioisostere passive permeability.

Conclusion

While both 1H-tetrazole and this compound effectively mimic the planar geometry of a carboxylic acid, their utility is strictly compartmentalized by their physicochemical behavior. Tetrazole remains the premier choice for peripheral targets where maintaining a precise pKa of ~4.5 and strong electrostatic interactions are paramount[2][3]. Conversely, this compound trades direct anionic mimicry for enhanced lipophilicity, making it an indispensable scaffold for neuropharmacological drug development where crossing the blood-brain barrier is non-negotiable[4][5].

References

  • Acid Bioisosteres - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL:[Link][2]

  • Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC (National Institutes of Health) URL:[Link][3]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres Source: Open Access Journals URL:[Link][1]

  • Carboxylic Acid (Bio)Isosteres in Drug Design (3-Hydroxyisoxazole Focus) Source: PMC (National Institutes of Health) URL:[Link][4]

  • Structure Property Relationships of Carboxylic Acid Isosteres Source: ACS Publications URL:[Link][6]

Sources

Safety Operating Guide

5-Methoxyisoxazole Proper Disposal Procedures

[1][2]

Executive Summary

Immediate Action Required: Treat 5-Methoxyisoxazole as a High-Hazard Flammable Liquid/Solid .[1][2] Due to the scarcity of specific toxicological and physical data for CAS 2903-56-2 in public registries, this compound must be managed under a Conservative Safety Protocol .[1][2] It is structurally distinct from the more common 5-Methylisoxazole, yet shares the core isoxazole ring instability.[1]

Disposal Classification:

  • RCRA Status: Non-listed (Not P, U, or K listed).

  • Characteristic Waste: D001 (Ignitable) is the primary default classification due to structural analogs.[2]

  • Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.[2]

  • Prohibited: Do NOT dispose of down the drain or via trash.[2]

Chemical Profile & Hazard Identification

Verification of the specific CAS is critical to avoid confusion with methyl-substituted analogs.[1]

PropertySpecificationOperational Implication
Chemical Name This compoundVerify label carefully. (Distinct from 5-Methylisoxazole)
CAS Number 2903-56-2 Unique identifier for waste manifesting.[1][2]
Physical State Liquid or Low-Melting SolidTreat as a liquid for containment purposes.[2]
Flash Point Unknown (Est. < 60°C)Assume Flammable (D001). Keep away from heat/sparks.[2]
Reactivity Isoxazole Ring StrainN-O bond is labile. Susceptible to cleavage by reducing agents and strong bases.[2]
Toxicity Data DeficientTreat as Toxic. Use full PPE (Nitrile gloves, safety glasses, lab coat).
Structural Hazard Analysis

The isoxazole ring contains an N-O bond that is thermodynamically unstable relative to the C=O[1] / C-N bonds formed upon decomposition.[2]

  • Thermal Instability: High heat can trigger ring cleavage, potentially releasing nitriles or other toxic byproducts.

  • Chemical Incompatibility: The methoxy group is electron-donating, but the ring remains susceptible to nucleophilic attack by strong bases (causing ring opening) and reducing agents (cleaving the N-O bond).[2]

Segregation & Storage Prior to Disposal

Preventing "Unknown" Reactions in the Waste Stream[1]

Before disposal, the material must be segregated to prevent accidental synthesis of higher-hazard compounds in the waste container.[1]

Segregation_LogicChemicalThis compound(CAS 2903-56-2)Incompat1Strong Oxidizers(Nitric Acid, Peroxides)Chemical->Incompat1 SEGREGATE FROM Incompat2Reducing Agents(LiAlH4, NaBH4)Chemical->Incompat2 SEGREGATE FROM Incompat3Strong Bases(NaOH, KOH)Chemical->Incompat3 SEGREGATE FROM StorageFlammables Cabinet(Cool, Dry, Dark)Chemical->Storage Store In

Figure 1: Segregation logic preventing incompatible reactions during storage.

Disposal Workflow (Core Protocol)

Follow this decision tree to determine the correct waste stream.

Disposal_WorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / ResidueStateCheck->SolidContamCheckIs it mixed withother chemicals?Liquid->ContamCheckSolidStreamStream C:Solid Hazardous WasteSolid->SolidStreamPureStreamStream A:Flammable SolventsContamCheck->PureStreamNo (Pure)MixStreamStream B:Mixed Hazardous WasteContamCheck->MixStreamYes (Mixture)Action1Label: Flammable Liquid, ToxicCode: D001PureStream->Action1Action2Check CompatibilityThen Stream A or BMixStream->Action2Action3Label: Flammable Solid, ToxicCode: D001SolidStream->Action3

Figure 2: Decision matrix for assigning the correct waste stream based on physical state and purity.[1][2]

Detailed Protocol Steps
Step 1: Characterization & Lab Packing
  • Container Selection: Use a chemically compatible container (HDPE or Glass).[2] Do not use metal containers if the compound has degraded or if moisture presence is suspected (potential for acidic hydrolysis).[2]

  • Bulking:

    • If Liquid: Can be bulked with compatible non-halogenated organic solvents (e.g., Acetone, Methanol) destined for incineration.

    • If Solid: Place in a wide-mouth jar. Do not dissolve solely for disposal unless required by your facility's specific EHS rules.

Step 2: Labeling

Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Chemical Name: "this compound" (Do not use abbreviations).

  • Hazards: Check "Flammable" and "Toxic".[2]

  • Constituents: If in solution, list the solvent % and the isoxazole %.

Step 3: Waste Manifesting (RCRA Codes)

Since CAS 2903-56-2 is not explicitly listed:

  • Primary Code: D001 (Ignitability) - Applied conservatively due to low molecular weight and expected flash point.[1][2]

  • Secondary Code: D003 (Reactivity) - Optional/Situational. Only apply if the waste contains destabilizing impurities (e.g., peroxides, metals).

  • Note: If the waste is a mixture, apply codes relevant to all components (e.g., F003 for spent non-halogenated solvents).

Emergency Spill Procedures

Immediate containment strategy for accidental release.

  • Evacuate & Ventilate:

    • Isolate the area (15 ft radius).[2]

    • Eliminate all ignition sources (Bunsen burners, hot plates).

  • PPE Upgrade:

    • Wear double nitrile gloves , safety goggles, and a fire-resistant lab coat.

    • If the spill is >100mL or heated, use a half-face respirator with organic vapor cartridges.[1][2]

  • Containment:

    • Do NOT use paper towels (increases surface area for flammability).[2]

    • Use vermiculite , sand , or commercial solvent absorbent pads .

  • Cleanup:

    • Cover the spill with absorbent.[2]

    • Using non-sparking tools (plastic scoop), transfer absorbed material into a hazardous waste bag/pail.

    • Wipe surface with soap and water; dispose of wipes as hazardous waste.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79833, 5-Methylisoxazole (Analog Reference).[2] Retrieved February 28, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link][2]

Personal protective equipment for handling 5-Methoxyisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 5-Methoxyisoxazole in Drug Development

This compound (CAS 83259-38-5) and its functionalized derivatives (e.g., 3-amino-5-methoxyisoxazole, 4-bromo-5-methoxyisoxazole) are highly versatile heterocyclic building blocks in medicinal chemistry. They are frequently utilized in the synthesis of antibiotics, anti-inflammatory agents, and neuropharmacological tools targeting GABA-A receptors[1]. Due to their acute toxicity, potential for respiratory irritation, and skin sensitization, handling these compounds requires rigorous, mechanistically grounded safety protocols.

This guide provides drug development professionals with a self-validating Standard Operating Procedure (SOP) for the safe handling, synthesis, and disposal of this compound.

Physicochemical Hazard Profile

To design an effective safety protocol, researchers must first understand the physicochemical properties and hazard classifications of this compound derivatives. These compounds generally exhibit acute toxicity across multiple exposure routes[2].

Table 1: Physicochemical & Hazard Profile of this compound Derivatives

Hazard ClassGHS CodesPhysiological ImpactOperational Implication
Acute Toxicity H302, H312, H332Systemic toxicity via ingestion, dermal absorption, or inhalation[2].Mandates closed-system transfers and strict barrier PPE.
Tissue Irritation H315, H320Localized epidermal damage and potential corneal injury[3].Requires chemical splash goggles; safety glasses are insufficient.
Respiratory Hazard H335Mucous membrane irritation and potential bronchospasm[3].All handling must occur within a certified chemical fume hood.

Pharmacological Context: GABA-A Receptor Interaction

Many this compound derivatives are structurally related to muscimol, a potent GABA-A receptor agonist[1]. Accidental systemic exposure can lead to unintended neuropharmacological effects. The diagram below illustrates the signaling pathway triggered by these ligands, underscoring the critical need to prevent systemic absorption during laboratory synthesis.

GABAPathway Ligand This compound Derivative Receptor GABA-A Receptor Binding Ligand->Receptor Target Affinity Channel Chloride Channel Opening Receptor->Channel Conformational Shift Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Cl- Influx

Figure 1: Neuromodulatory signaling pathway initiated by this compound derivatives.

Mechanistic PPE Selection Matrix

Selecting Personal Protective Equipment (PPE) is not merely a compliance exercise; it is a chemical compatibility calculation. Below is the required PPE matrix for handling this compound, grounded in causality.

Table 2: PPE Selection Matrix & Mechanistic Justification

Equipment CategorySpecific RequirementMechanistic Justification (Causality)
Hand Protection Dual-layer Nitrile (≥0.11mm)This compound is often dissolved in polar aprotic solvents (e.g., DMF) or halogenated solvents. Nitrile provides baseline resistance, but dual-layering prevents breakthrough from carrier solvents.
Eye Protection ANSI Z87.1+ Splash GogglesProtects against aerosolized powders and micro-splashes. Standard safety glasses lack the peripheral seal required to block fine dust[2].
Body Protection FR Lab Coat & Non-porous ShoesPrevents dermal absorption (H312) during accidental spills[2]. Flame-Resistant (FR) material is required if synthesizing with flammable carrier solvents.
Respiratory Fume Hood (Primary Control)Primary engineering controls (fume hood >100 fpm) negate the need for a respirator[3]. Respirators are only used during out-of-hood spill responses.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

This protocol is a self-validating system designed for the safe weighing, transfer, and reaction setup of this compound. Do not proceed to the next step without validating the success of the previous one.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify that the chemical fume hood face velocity is between 80-120 feet per minute (fpm). Ensure the sash is positioned at or below the indicated safe operating height.

  • PPE Verification: Don the FR lab coat, chemical splash goggles, and double-layer nitrile gloves[3]. Inspect outer gloves for micro-tears by trapping air and applying light pressure.

  • Static Mitigation (For Powders): this compound derivatives often present as fine powders. Use an anti-static weighing boat and a grounded balance to prevent aerosolization caused by static repulsion.

  • Dispensing: Weigh the chemical exclusively inside the fume hood. If transferring to a reaction vessel, use a closed-system transfer or a powder funnel to minimize dust generation.

  • Solvent Addition: Slowly add the carrier solvent (e.g., DCM, Methanol) while maintaining continuous stirring. Causality: Controlled dissolution prevents exothermic spikes and localized concentration gradients.

  • Decontamination: Wipe down the balance and surrounding hood surfaces with a solvent-damped cloth (e.g., 70% ethanol), followed by a 10% bleach solution to degrade residual active pharmaceutical ingredients (APIs).

SOPWorkflow Start 1. Risk Assessment & Hood Verification PPE 2. Don Advanced PPE (Dual Nitrile, Goggles) Start->PPE Dispense 3. Closed-System Dispensing PPE->Dispense React 4. Execute Synthesis (Inert Atmosphere) Dispense->React Waste 5. Segregate & Label Waste React->Waste Decon 6. Surface Decontamination Waste->Decon

Figure 2: Step-by-step operational workflow for the safe handling of this compound.

Emergency Spill Response and Waste Management

A rapid, calculated response is required in the event of a spill to prevent environmental contamination and personnel exposure.

Spill Response Protocol:

  • Evacuate & Assess: Immediately clear the immediate area. If the spill is outside the fume hood, assess respiratory risks before proceeding.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large solvent-based spills.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Personnel Decontamination: In the event of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes[1].

Disposal Plan:

  • Solid Waste: All contaminated PPE, weighing boats, and absorbent materials must be placed in a designated solid hazardous waste bin. Empty containers that held this compound must also be disposed of as hazardous waste[1].

  • Liquid Waste: Segregate into halogenated or non-halogenated organic waste streams depending on the reaction solvent used. Never mix incompatible waste streams.

  • Regulatory Compliance: Label all waste containers clearly with "Hazardous Waste - Contains this compound derivatives" and contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup[1].

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.